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  • Product: 2-(Oxolan-2-yl)ethyl methanesulfonate
  • CAS: 133243-93-3

Core Science & Biosynthesis

Foundational

2-(Oxolan-2-yl)ethyl methanesulfonate CAS registry number lookup

An In-depth Technical Guide: 2-(Oxolan-2-yl)ethyl Methanesulfonate For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 2-(Oxolan-2-yl)ethyl methanesul...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: 2-(Oxolan-2-yl)ethyl Methanesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-(Oxolan-2-yl)ethyl methanesulfonate, a key synthetic intermediate. Authored from the perspective of a Senior Application Scientist, this document delves into the compound's synthesis, its strategic application in medicinal chemistry, and the critical safety protocols required for its handling, ensuring a blend of theoretical knowledge and practical, field-proven insights.

Core Compound Identity and Physicochemical Properties

2-(Oxolan-2-yl)ethyl methanesulfonate, also known as 2-(tetrahydrofuran-2-yl)ethyl methanesulfonate, is a specialized organic reagent. Its structure is characterized by two key functional components: a saturated five-membered oxygenated heterocycle (the oxolane or tetrahydrofuran ring) and a highly reactive methanesulfonate (mesylate) ester. This combination makes it an invaluable tool for synthetic chemists.

The methanesulfonate group is an excellent leaving group in nucleophilic substitution reactions, making the entire molecule an effective alkylating agent. Its primary function is to introduce the 2-(oxolan-2-yl)ethyl moiety into a target molecule.

Data Presentation: Compound Identification

Identifier Data Source
Compound Name 2-(Oxolan-2-yl)ethyl methanesulfonate IUPAC Nomenclature
Synonyms 2-(Tetrahydrofuran-2-yl)ethyl methanesulfonate -
CAS Registry No. Not assigned in major public databases. -
Analogue CAS No. 72641-13-5 ((Tetrahydrofuran-2-yl)methyl methanesulfonate) [1][2][3][4]
Molecular Formula C₇H₁₄O₄S [5]
Molecular Weight 194.25 g/mol [5]

| InChIKey | ZBKAXMKMMCQJPX-UHFFFAOYSA-N |[5] |

Mandatory Visualization: Chemical Structure

cluster_main C1 CH₃ S S C1->S O1 O S->O1 O2 O S->O2 O3 O S->O3 C2 CH₂ O3->C2 C3 CH₂ C2->C3 C4 CH C3->C4 C5 CH₂ C4->C5 C6 CH₂ C5->C6 C7 CH₂ C6->C7 O4 O C7->O4 O4->C4

Caption: Structure of 2-(Oxolan-2-yl)ethyl methanesulfonate.

Synthesis Protocol: A Field-Tested Methodology

The synthesis of sulfonate esters from alcohols is a cornerstone reaction in organic chemistry. The protocol described here is a robust, self-validating method for preparing 2-(Oxolan-2-yl)ethyl methanesulfonate from its corresponding alcohol.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The reaction is sensitive to moisture, which can hydrolyze the highly reactive methanesulfonyl chloride. An inert atmosphere (Nitrogen or Argon) is crucial for achieving high yields.

  • Non-Nucleophilic Base: A tertiary amine like triethylamine (TEA) is used to neutralize the HCl generated during the reaction. It is non-nucleophilic, preventing it from competing with the alcohol in reacting with the sulfonyl chloride.

  • Controlled Temperature: The reaction is exothermic. Adding the methanesulfonyl chloride at 0 °C controls the reaction rate, minimizes side reactions, and ensures safety.

Mandatory Visualization: Synthesis Workflow

G start Starting Material: 2-(Oxolan-2-yl)ethanol reaction Reaction Step (0°C to RT, under N₂) start->reaction 1. Dissolve reagents Reagents: - Methanesulfonyl Chloride - Triethylamine - Dichloromethane (Solvent) reagents->reaction 2. Add workup Aqueous Workup (Quench, Separate, Wash) reaction->workup 3. Process purify Purification (Drying & Column Chromatography) workup->purify 4. Isolate Crude product Final Product: 2-(Oxolan-2-yl)ethyl methanesulfonate purify->product 5. Purify G reagent 2-(Oxolan-2-yl)ethyl Methanesulfonate (Alkylating Agent) product New Drug Scaffold (R-Nu-CH₂CH₂-Oxolane) reagent->product SN2 Reaction nucleophile Nucleophile (e.g., R-NH₂, R-SH) nucleophile->product leaving_group Mesylate Anion (Leaving Group) product->leaving_group Displaced

Sources

Exploratory

A Predictive Toxicity and Handling Guide for 2-(Oxolan-2-yl)ethyl Methanesulfonate: An In-Depth Technical Whitepaper for Drug Development Professionals

Disclaimer: A comprehensive literature search did not yield specific toxicological or handling data for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide has been constructed using Ethyl Methanesulfonate (EMS) as a predi...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: A comprehensive literature search did not yield specific toxicological or handling data for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide has been constructed using Ethyl Methanesulfonate (EMS) as a predictive surrogate due to the shared methanesulfonate ester functional group, which is a potent alkylating agent and the primary driver of its expected toxicological properties. The information herein should be treated as a preliminary hazard assessment and not as a substitute for compound-specific experimental validation. All handling and safety protocols should be implemented with the utmost caution, assuming the compound is highly hazardous.

Part 1: Executive Summary & Rationale for Surrogate-Based Assessment

2-(Oxolan-2-yl)ethyl methanesulfonate is a sulfonate ester that, due to its chemical structure, is predicted to be a reactive alkylating agent. Such compounds are of significant concern in pharmaceutical development, both as potential genotoxic impurities and as reactive intermediates. In the absence of direct safety data, this whitepaper leverages the extensive toxicological database of a close structural analog, Ethyl Methanesulfonate (EMS), to provide a predictive framework for its safe handling and risk assessment.

The core rationale for using EMS as a surrogate lies in the shared methanesulfonate functional group. The toxicity of this class of compounds is primarily mediated by their ability to transfer an alkyl group to nucleophilic sites on biological macromolecules, most critically, DNA. This action is known to be mutagenic and carcinogenic. While the 2-(oxolan-2-yl)ethyl group will influence the compound's physicochemical properties, such as solubility, and may affect its metabolic profile and reactivity, the fundamental hazard classification as a genotoxic alkylating agent is highly likely to be conserved. This guide, therefore, operates on a precautionary principle, treating 2-(Oxolan-2-yl)ethyl methanesulfonate with the same level of caution as the known carcinogen and mutagen, EMS.

Part 2: Predictive Toxicological Profile

The toxicological profile of 2-(Oxolan-2-yl)ethyl methanesulfonate is anticipated to mirror that of EMS, which is characterized by high systemic toxicity, mutagenicity, and carcinogenicity.

Mechanism of Toxicity: The Alkylating Agent

Methanesulfonate esters are electrophilic compounds that react with nucleophiles. In biological systems, the most critical targets are the nitrogen and oxygen atoms in DNA bases. The primary mechanism of toxicity for EMS involves the transfer of its ethyl group to DNA, with a preference for the N7 position of guanine and, more detrimentally, the O6 position of guanine. Alkylation at the O6 position of guanine leads to mispairing during DNA replication (pairing with thymine instead of cytosine), resulting in G:C to A:T transition mutations. This is a well-established mechanism for the induction of genetic mutations.[1][2]

cluster_0 Mechanism of DNA Alkylation Mesylate 2-(Oxolan-2-yl)ethyl Methanesulfonate (Alkylating Agent) DNA_Guanine Guanine Base in DNA (Nucleophile) Mesylate->DNA_Guanine SN2 Reaction Alkylated_Guanine O6-Alkylated Guanine (Adduct) DNA_Guanine->Alkylated_Guanine Alkylation Mispairing Mispairing with Thymine (during replication) Alkylated_Guanine->Mispairing Mutation G:C to A:T Transition Mutation Mispairing->Mutation

Caption: Predicted mechanism of genotoxicity for 2-(Oxolan-2-yl)ethyl methanesulfonate.

Summary of Predicted Toxicological Endpoints

The following table summarizes the known toxicological data for Ethyl Methanesulfonate (EMS), which should be considered as the provisional profile for 2-(Oxolan-2-yl)ethyl methanesulfonate until specific data is generated.

Toxicological EndpointPredicted Hazard (based on EMS data)Key Findings & Remarks
Acute Oral Toxicity Category 4: Harmful if swallowed [3][4]LD50 (Oral, Mouse): 470 mg/kg. Accidental ingestion may cause serious health damage or be fatal.[5]
Skin Corrosion/Irritation Category 2: Causes skin irritation [4]May degrease the skin, leading to non-allergic contact dermatitis.[5]
Serious Eye Damage/Irritation Category 2A: Causes serious eye irritation [4]Direct contact can cause transient discomfort, tearing, and redness.[5]
Skin Sensitization Category 1: May cause an allergic skin reaction There is a risk of sensitization in some individuals upon inhalation.[5]
Germ Cell Mutagenicity Category 1B: May cause genetic defects [3][4]A potent mutagen in a wide array of test systems, from viruses to mammals.[6] Causes chromosomal aberrations.[6]
Carcinogenicity Category 1B: May cause cancer [3]Reasonably anticipated to be a human carcinogen.[7] Causes lung and kidney tumors in animal models.[7]
Reproductive Toxicity Category 2: Suspected of damaging fertility or the unborn child [3]Shown to be a teratogen in animals and may damage the testes.[8]
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation [4]Inhalation of vapors or mists can irritate the nose and throat and may cause serious health damage.[5][8]

Part 3: Safe Handling and Exposure Control

Given the predicted high toxicity, all work with 2-(Oxolan-2-yl)ethyl methanesulfonate must be conducted under stringent safety protocols to prevent any personnel exposure.

Engineering Controls
  • Primary Containment: All handling of the neat compound or concentrated solutions must occur within a certified chemical fume hood with a face velocity of 80-120 feet per minute. For weighing or handling powders, a ventilated balance enclosure or powder containment hood is mandatory.

  • Isolation: Designate a specific area within the laboratory for work with this compound. This area should be clearly marked with appropriate hazard signage.

  • Ventilation: Ensure adequate general laboratory ventilation to dilute any fugitive emissions.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required for all personnel handling the compound:

  • Eye/Face Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double-gloving is required. Use nitrile or neoprene gloves.[5] Ensure gloves have a sufficient breakthrough time for the solvents being used. Contaminated gloves must be replaced immediately.[5]

  • Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is the minimum requirement. For handling larger quantities or in situations with a higher risk of splashing, chemical-resistant coveralls and shoe covers are necessary.[5]

  • Respiratory Protection: A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a fume hood or in case of a spill.[9][10]

cluster_1 Safe Handling Workflow Start Prepare to Handle Compound Controls Engineering Controls Verify Fume Hood Certification Designate Work Area Ensure Proper Ventilation Start->Controls PPE Don Personal Protective Equipment (PPE) Face Shield & Goggles Double Nitrile/Neoprene Gloves Lab Coat / Coveralls Respirator (if needed) Controls->PPE Handling Compound Handling Work within Fume Hood Use Spark-Proof Tools Keep Containers Tightly Sealed PPE->Handling Decontamination Decontamination & Disposal Wipe down work surfaces Dispose of contaminated PPE as hazardous waste Wash hands thoroughly Handling->Decontamination End Procedure Complete Decontamination->End

Caption: A logical workflow for the safe handling of potent chemical agents.

Storage and Disposal
  • Storage: Store in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[11] The container must be kept tightly closed.[3][12] Store locked up in an area accessible only to authorized personnel.[3] The compound is likely moisture-sensitive; storage under an inert atmosphere (e.g., argon) is recommended.[3]

  • Incompatibilities: Avoid strong oxidizing agents and strong bases.[5][9][11]

  • Disposal: This material and its container must be disposed of as hazardous waste.[5] All disposable materials that come into contact with the compound (e.g., gloves, pipette tips, paper towels) must be collected in a designated, sealed hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[3][8]

Part 4: Emergency Procedures

Immediate and correct response to an emergency is critical to mitigating harm.

Spill Response
  • Evacuate: Immediately alert personnel in the area and evacuate the immediate vicinity of the spill.[8][9]

  • Isolate & Ventilate: Restrict access to the area. Ensure the fume hood is operational. If the spill is outside a hood, ventilate the area if it is safe to do so.

  • Report: Contact the institution's Emergency Health & Safety (EH&S) department and the laboratory supervisor immediately.

  • Protect: Do not attempt to clean up the spill without the appropriate PPE, including respiratory protection.

  • Contain & Clean (if trained): For minor spills within a fume hood, trained personnel may proceed. Cover the spill with an inert absorbent material like dry lime, sand, or soda ash.[8] Do not use combustible materials like paper towels to absorb the bulk of the liquid. Collect the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.[13]

  • Decontaminate: Clean the spill area with a suitable decontaminating solution, followed by soap and water. Collect all cleaning materials as hazardous waste.

cluster_2 Emergency Spill Response Spill Spill Occurs! Evacuate Alert & Evacuate Restrict Area Access Spill->Evacuate Report Report Emergency Call EH&S (x59797) Notify Supervisor Evacuate->Report Assess Assess Hazard|{Minor Spill in Hood? | Major/Unknown Spill?} Report->Assess Cleanup Trained Personnel Cleanup Don Full PPE Cover with Inert Absorbent Collect Waste Assess->Cleanup Yes Wait Wait for EH&S Response Team Assess->Wait No

Caption: Decision workflow for responding to a chemical spill.

First Aid Measures
  • Inhalation: Remove the individual to fresh air immediately.[3][5] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[3][9] Seek immediate medical attention.[3]

  • Skin Contact: Immediately remove all contaminated clothing.[5] Flush the affected skin with copious amounts of water for at least 15 minutes, followed by washing with soap and water.[3][8] Seek immediate medical attention.[3][9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3][5] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist.

  • Ingestion: Do NOT induce vomiting.[3][9][14] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water to dilute the substance.[14] Seek immediate medical attention.[3][9]

Part 5: A Framework for Experimental Safety Assessment

For any novel compound like 2-(Oxolan-2-yl)ethyl methanesulfonate, a tiered approach to experimental safety assessment is required before its use can be scaled up.

  • In Silico Assessment: Utilize Quantitative Structure-Activity Relationship (QSAR) models to predict mutagenicity and carcinogenicity based on its chemical structure. The presence of the methanesulfonate ester would flag it as a structural alert for mutagenicity.

  • Ames Test (Bacterial Reverse Mutation Assay): This is the standard in vitro test for identifying genotoxic compounds that cause point mutations. A positive result in the Ames test would provide strong evidence for the compound's mutagenic potential.

  • In Vitro Micronucleus Assay: This assay, conducted in mammalian cells, detects chromosomal damage (clastogenicity) or interference with the mitotic apparatus (aneugenicity). It provides a more comprehensive picture of genotoxicity than the Ames test alone.

  • In Vivo Studies (if necessary): If the compound is intended for further development and in vitro tests are positive, in vivo studies such as a rodent micronucleus assay may be required to understand its effects in a whole organism, including its metabolic activation and detoxification.[15]

References

  • ETHYL METHANESULFONATE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved February 23, 2026, from [Link]

  • Ethyl Methanesulfonate - SAFETY DATA SHEET. (2015, December 7). Molecular Toxicology Inc. Retrieved February 23, 2026, from [Link]

  • Evaluation of genotoxicity of ethyl methanesulfonate (EMS) using human lymphocytes. (2025, August 5). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Gocke, E., et al. (2009). Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. Toxicology Letters. Retrieved February 23, 2026, from [Link]

  • MATERIAL SAFETY DATA SHEET SHELF LIFE 2 EC. (n.d.). CDMS.net. Retrieved February 23, 2026, from [Link]

  • Safety Data Sheet acc. to OSHA HCS - Methanesulfonic acid. (2016, August 24). Cole-Parmer. Retrieved February 23, 2026, from [Link]

  • Emergency Procedures. (n.d.). UCLA Chemistry and Biochemistry. Retrieved February 23, 2026, from [Link]

  • Safety data sheet - Ethyl methanesulfonate. (2023, July 21). CPAchem. Retrieved February 23, 2026, from [Link]

  • Ethyl Methanesulfonate - Report on Carcinogens, Fifteenth Edition. (n.d.). National Toxicology Program. Retrieved February 23, 2026, from [Link]

  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2025, September 12). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. (n.d.). CABI Digital Library. Retrieved February 23, 2026, from [Link]

  • In vivo and in vitro characterization of ethyl methanesulfonate pharmacokinetics in animals and in human. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Mutagenic Effects of Ethyl Methanesulfonate on Morphological and Growth Characteristics of Neolamarckia cadamba Plantlets. (n.d.). Science Alert. Retrieved February 23, 2026, from [Link]

  • 2-(2-Thienyl)ethyl methanesulphonate - GHS Data. (2025, October 15). EPA. Retrieved February 23, 2026, from [Link]

  • Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). (2023, June 29). MDPI. Retrieved February 23, 2026, from [Link]

  • Evaluation of the toxic potential of ethyl methanesulphonate (EMS) on Hydra vulgaris. (n.d.). PMC. Retrieved February 23, 2026, from [Link]

Sources

Foundational

Difference between 2-(Oxolan-2-yl)ethyl methanesulfonate and halides

Comparative Analysis for Medicinal Chemistry & Process Development Executive Summary This guide provides a technical analysis comparing 2-(Oxolan-2-yl)ethyl methanesulfonate (Structure 1 ) against its corresponding halid...

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis for Medicinal Chemistry & Process Development

Executive Summary

This guide provides a technical analysis comparing 2-(Oxolan-2-yl)ethyl methanesulfonate (Structure 1 ) against its corresponding halides (Chloride 2a , Bromide 2b , Iodide 2c ).[1]

For researchers in drug development, the choice between a sulfonate ester and a halide at this specific scaffold (tetrahydrofuran-ethyl linker) is rarely arbitrary.[1] It is a strategic decision governed by three competing vectors: Nucleophilic Substitution Kinetics (


) , Radical Reactivity Potential , and Genotoxic Risk Control (ICH M7) .[1]

Key Distinction: While the methanesulfonate (mesylate) offers superior leaving group ability (


 vs. Cl) in 

manifolds without requiring the redox-sensitive conditions of iodides, it lacks the radical transfer capability of bromides/iodides and poses a distinct genotoxicity burden that requires specific purging strategies.

Structural & Electronic Fundamentals

The core scaffold is a 2-substituted tetrahydrofuran with an ethyl spacer.[1] The reactivity difference lies entirely in the C-X bond (where X = OMs, Cl, Br, I).

Leaving Group Ability & Bond Strength

The utility of the mesylate lies in its ability to act as a "pseudo-halide" with reactivity often exceeding that of bromide, driven by the resonance stabilization of the sulfonate anion.

ParameterMethanesulfonate (-OMs)Chloride (-Cl)Bromide (-Br)Iodide (-I)
Leaving Group (

of Conj.[1] Acid)
-1.9 (MsOH)-7 (HCl)-9 (HBr)-10 (HI)
C-X Bond Energy (kcal/mol) ~90 (C-O)816851

Relative Rate (

)
~5,000 120010,000
Hard/Soft Character Hard (Oxygen)HardBorderlineSoft
Radical Utility InertPoorGoodExcellent

Technical Insight: Although the


 suggests halides should be better leaving groups, the mesylate C-O bond breaking is assisted by the high solvation energy of the delocalized sulfonate anion in polar aprotic solvents (DMSO, DMF), often making it kinetically superior to bromide in practical synthesis.
The "Finkelstein" Trap

A common error in process design is assuming the mesylate is always the fastest electrophile. In acetone/butanone, alkyl iodides (formed via Finkelstein reaction from chlorides/mesylates) react faster.[1] However, the mesylate is the optimal choice when oxidative conditions are present elsewhere in the molecule, precluding the use of iodides which readily oxidize to


.

Synthetic Access & Stability Profiles

Synthesis of the Mesylate (1)

The synthesis of 2-(Oxolan-2-yl)ethyl methanesulfonate is strictly ionic . It is prepared from 2-(tetrahydrofuran-2-yl)ethanol using methanesulfonyl chloride (MsCl).[1]

  • Critical Control Point: The reaction is exothermic.[1] Failure to control temperature (<0°C) leads to the formation of sulfene intermediates and potential oligomerization.[1]

  • Stability: Mesylates are hydrolytically unstable in basic aqueous media.[1] They must be stored anhydrously.[1]

Synthesis of the Halides (2a-c)
  • Chlorides/Bromides: Typically synthesized via Appel reaction (

    
    ) or 
    
    
    
    .[1]
  • Radical Divergence: Unlike the mesylate, the bromide and iodide can be generated via radical halogenation, though this is non-selective on the THF ring and rarely used for this specific linker.

Stability Comparison
  • Thermal: Alkyl halides are generally distillable (except iodides).[1] Alkyl mesylates generally cannot be distilled at atmospheric pressure without decomposition (risk of thermal runaway).[1]

  • Hydrolytic: Halides are stable to water at neutral pH.[1] Mesylates slowly hydrolyze to the alcohol and methanesulfonic acid.

Reactivity Profile: When to Use Which?

Decision Matrix: Reaction Manifolds

DecisionMatrix Start Target Transformation Q1 Is the mechanism Radical or Ionic? Start->Q1 Radical Radical Mechanism (e.g., SmI2 cyclization, Giese) Q1->Radical Radical Ionic Ionic Mechanism (Nucleophilic Substitution) Q1->Ionic Ionic UseHalide MUST USE HALIDE (Bromide/Iodide) Radical->UseHalide Q2 Is the Nucleophile 'Hard' or 'Soft'? Ionic->Q2 SoftNu Soft Nucleophile (Thiol, Phosphine, Azide) Q2->SoftNu HardNu Hard Nucleophile (Alkoxide, Amine) Q2->HardNu UseMesylate USE MESYLATE (High Crystallinity, Fast Kinetics) SoftNu->UseMesylate Standard Q3 Is Solubility/Purification a Bottleneck? HardNu->Q3 Q3->UseMesylate Need Solid/Polar UseIodide USE IODIDE (Finkelstein Conditions) Q3->UseIodide Need Max Reactivity

Figure 1: Strategic decision tree for selecting between mesylate and halide activation for the THF-ethyl scaffold.

Radical Chemistry: The Halide Monopoly

This is the definitive differentiator.

  • Scenario: You wish to close a ring or couple the ethyl chain to an electron-deficient alkene (Giese reaction).[1]

  • Choice: You must use the Iodide or Bromide.[1]

  • Reasoning: The C-I and C-Br bonds are susceptible to homolytic cleavage by radical initiators (AIBN/Bu3SnH or Photoredox catalysts).[1] The C-O bond of the mesylate is inert to these conditions.

Ionic Chemistry: The Mesylate Advantage
  • Scenario: Alkylation of a secondary amine or a heterocyclic nitrogen.[1]

  • Choice: Mesylate.[1][2][3]

  • Reasoning: The reaction is often homogeneous in DCM or THF.[1] Mesylates are often solids or high-boiling oils that can be purified by crystallization, whereas the corresponding ethyl-linker halides are often volatile liquids, making quantitative handling difficult in small-scale discovery chemistry.[1]

Experimental Protocols

Protocol A: Synthesis of 2-(Oxolan-2-yl)ethyl methanesulfonate

Standardized for 10 mmol scale.

  • Setup: Charge a dry 50 mL round-bottom flask with 2-(tetrahydrofuran-2-yl)ethanol (1.30 g, 10 mmol) and anhydrous DCM (20 mL).

  • Base Addition: Add Triethylamine (2.1 mL, 15 mmol). Cool the mixture to 0°C under

    
    .
    
  • Activation: Dropwise add Methanesulfonyl chloride (MsCl) (0.93 mL, 12 mmol) over 10 minutes. Caution: Exothermic.[1]

  • Reaction: Stir at 0°C for 30 mins, then warm to RT for 1 hour. Monitor by TLC (EtOAc/Hex).[1]

  • Workup: Quench with saturated

    
    . Extract with DCM.[1] Wash organics with 1M HCl (to remove amine), then Brine.[1] Dry over 
    
    
    
    .[1]
  • Isolation: Concentrate in vacuo (<30°C bath). The product is typically a colorless to pale yellow oil.[1] Do not distill.

Protocol B: Comparative Kinetics (Mesylate vs. Bromide)

To determine the optimal electrophile for your specific nucleophile.

  • Dissolve Nucleophile (1.0 eq) in

    
    -DMSO in an NMR tube.[1]
    
  • Add Electrophile (1.0 eq) (Mesylate or Bromide).

  • Monitor the disappearance of the

    
    -methylene protons:
    
    • Mesylate:

      
       ppm (shift moves upfield upon substitution).[1]
      
    • Bromide:

      
       ppm.[1]
      
  • Plot

    
     vs time to determine pseudo-first-order rate constants (
    
    
    
    ).[1]

Drug Development Considerations: Genotoxicity (PGIs)

For the "Drug Development Professional" audience, this is the most critical section.

The Risk: Both alkyl mesylates and alkyl halides are Potential Genotoxic Impurities (PGIs) .[1] They can alkylate DNA (N7-guanine), leading to mutagenesis.[1]

Regulatory Landscape (ICH M7):

  • Alkyl Mesylates: Often formed as byproducts if methanesulfonic acid is used in salt formation in the presence of alcoholic solvents.[4] They are "Class 1" known mutagens.[1]

  • Control Strategy:

    • Mesylates: Because they are highly reactive, they are often used as intermediates and purged in subsequent steps.[1] You must demonstrate via "Spike and Purge" studies that the mesylate is destroyed (hydrolyzed or reacted) to below the Threshold of Toxicological Concern (TTC), typically <1.5 µ g/day .

    • Halides: While also genotoxic, they are less "alerting" in salt formation contexts but equally dangerous as raw materials.[1]

Process Advantage: Mesylates hydrolyze faster than halides in basic aqueous workups.[1] This makes "purging" excess mesylate easier during the workup of the subsequent step compared to a lipophilic alkyl bromide, which might carry over into the drug substance.

References

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed., Wiley, 1992.[1] (Foundational reactivity of sulfonates vs halides).

  • Anderson, P. D., et al. "Managing the Risk of Genotoxic Impurities in the Pharmaceutical Industry."[1] Organic Process Research & Development, 2006.[1]

  • Tepe, J. J., et al. "Synthesis of 2-Substituted Tetrahydrofurans."[1] Journal of the American Chemical Society.[1] (General scaffold synthesis).

  • ICH M7(R1) Guideline. "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk."

  • Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.[1] (Leaving group

    
     data).
    

Sources

Exploratory

An In-depth Technical Guide to 2-(Oxolan-2-yl)ethyl Methanesulfonate for Researchers and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Synthesis 2-(Oxolan-2-yl)ethyl methanesulfonate, also known by its CAS Number 26993-41-9, is a valuable bifunctional molecule increasingly recognized for its utility in...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block in Modern Synthesis

2-(Oxolan-2-yl)ethyl methanesulfonate, also known by its CAS Number 26993-41-9, is a valuable bifunctional molecule increasingly recognized for its utility in organic synthesis, particularly within the pharmaceutical industry.[1] Its structure, featuring a tetrahydrofuran (oxolane) moiety and a reactive methanesulfonate (mesylate) group, makes it an excellent alkylating agent. The oxolane ring can influence the physicochemical properties, such as solubility and metabolic stability, of a target molecule, while the mesylate serves as an efficient leaving group in nucleophilic substitution reactions. This guide provides a comprehensive overview of its commercial availability, quality specifications, safe handling, and applications in the synthesis of complex molecules.

Commercial Availability and Sourcing

2-(Oxolan-2-yl)ethyl methanesulfonate is available from a number of specialized chemical suppliers. Researchers and procurement managers can source this intermediate from the following vendors:

SupplierWebsiteNotes
BLDpharmOften lists related compounds and derivatives.
AmbeedProvides a platform for sourcing various research chemicals.
ChemSceneSpecializes in bioactive small molecules and intermediates.
Simson PharmaA supplier of pharmaceutical intermediates and reference standards.

Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information and to request a certificate of analysis.

Quality Control and Specifications

Ensuring the purity and identity of 2-(Oxolan-2-yl)ethyl methanesulfonate is critical for its successful application in synthesis, as impurities can lead to unwanted side reactions and complicate purification. A typical certificate of analysis should include the following specifications:

ParameterSpecificationAnalytical Method
Appearance Colorless to pale yellow liquidVisual Inspection
Purity ≥95%Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)
Identity Conforms to structure¹H NMR, ¹³C NMR, FT-IR Spectroscopy
Residual Solvents To be specifiedHeadspace GC-MS

Analytical Methodologies:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the tetrahydrofuran ring protons, the ethyl chain, and the methyl group of the mesylate.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the sulfonate group (S=O stretching) around 1350 cm⁻¹ and 1175 cm⁻¹, and the C-O-C stretching of the tetrahydrofuran ring.[2]

  • Chromatographic Techniques (GC/HPLC): These methods are employed to determine the purity of the compound. Due to the potential for thermal degradation, HPLC is often the preferred method for purity analysis of methanesulfonates. For the analysis of potential genotoxic impurities like methyl or ethyl methanesulfonate, derivatization followed by GC-MS or HPLC-UV can be employed for trace-level quantification.[3][][5]

Safe Handling and Storage

Precautionary Measures:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and safety goggles with side shields when handling this compound.

  • Ventilation: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. In case of accidental contact, immediately flush the affected area with copious amounts of water.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[6]

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Pharmaceutical Synthesis

The primary utility of 2-(Oxolan-2-yl)ethyl methanesulfonate in drug development lies in its function as an alkylating agent to introduce the 2-(tetrahydrofuran-2-yl)ethyl moiety into a target molecule. This is particularly relevant in the synthesis of active pharmaceutical ingredients (APIs) where this group can modulate the pharmacological profile.[][9][10][11]

A key application is in the N-alkylation of amines to form more complex secondary or tertiary amines, which are common functional groups in many drug candidates.[12][13] For instance, a structurally related compound, 2-(2-thienyl)-ethanol methanesulfonate, is used in the synthesis of the potent opioid analgesic, sufentanil, by alkylating a piperidine nitrogen.[14]

Representative Experimental Protocol: N-Alkylation of a Secondary Amine

This protocol provides a general procedure for the N-alkylation of a secondary amine using 2-(Oxolan-2-yl)ethyl methanesulfonate.

Reaction Scheme:

Caption: General scheme for the N-alkylation of a secondary amine.

Materials:

  • Secondary amine (1.0 eq)

  • 2-(Oxolan-2-yl)ethyl methanesulfonate (1.1 eq)

  • Anhydrous potassium carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous acetonitrile (solvent)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add the secondary amine and anhydrous acetonitrile.

  • Add anhydrous potassium carbonate to the solution.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add a solution of 2-(Oxolan-2-yl)ethyl methanesulfonate in anhydrous acetonitrile to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated product.

Workflow Diagram:

Synthetic_Workflow A 1. Combine secondary amine and K₂CO₃ in anhydrous acetonitrile B 2. Add 2-(Oxolan-2-yl)ethyl methanesulfonate solution A->B C 3. Heat and monitor reaction (TLC or LC-MS) B->C D 4. Cool and filter C->D E 5. Concentrate filtrate D->E F 6. Purify by column chromatography E->F G Pure N-alkylated product F->G

Caption: Step-by-step workflow for a typical N-alkylation reaction.

Conclusion

2-(Oxolan-2-yl)ethyl methanesulfonate is a valuable and versatile reagent for the introduction of the 2-(tetrahydrofuran-2-yl)ethyl group in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability, coupled with a proper understanding of its reactivity and handling requirements, enables its effective use in the development of novel pharmaceutical candidates. As with all reactive alkylating agents, appropriate safety precautions are paramount to ensure its safe and successful application in the laboratory.

References

  • Supplementary Information File. Journal of Pharmacy & Pharmaceutical Sciences, 24, 421-434 (2021). Available at: [Link]
  • PubChem. 2-(oxolan-2-yl)ethyl methanesulfonate. Available at: [Link]
  • Google Patents. (2012). Synthesis of fentanyl analogs. EP2455377B1.
  • The Royal Society of Chemistry. (2016). General procedure for gold-catalyzed formation of indole derivatives from 2-alkynyl arylazides and oxygen-containing heterocycles. Available at: [Link]
  • Molecular Toxicology Inc. (2015, December 7). Ethyl Methanesulfonate - SAFETY DATA SHEET. Available at: [Link]
  • Salvatore, R. N., Nagle, A. S., & Jung, K. W. (2002). Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines. The Journal of Organic Chemistry, 67(3), 674-683. Available at: [Link]
  • Mishra, B. K., Mukherjee, P., Dash, S., Patel, S., & Pati, H. N. (2009). Alkylation of Ethanolamines: An Approach to a Novel Class of Functional Surfactants. Synthetic Communications, 39(14), 2529-2539. Available at: [Link]
  • CPAChem. (2023, July 21). Safety data sheet - Ethyl methanesulfonate. Available at: [Link]
  • Google Patents. (2021). Process and intermediate for the preparation of oxetan-2-ylmethanamine. WO2021118906A1.
  • Ley, S. V., & Baxendale, I. R. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Beilstein Journal of Organic Chemistry, 11, 1154-1174. Available at: [Link]
  • Avanti Polar Lipids. Sphingosine-1-Phosphate (d18:1) | 26993-30-6. Available at: [Link]
  • Calbiochem. D-erythro-Sphingosine-1-phosphate - CAS 26993-30-6. Available at: [Link]
  • Zhang, Y., et al. (2014). Direct N-alkylation of amines with alcohols using AlCl₃ as a Lewis acid. Chinese Chemical Letters, 25(10), 1357-1360. Available at: [Link]
  • Williams, R. O., et al. (2002). Process for the production of microparticles and nanoparticles. US Patent 6,862,890 B2.
  • PubChem. Process for the preparation of losartan - Patent US-2010222597-A1. Available at: [Link]
  • CSIR NET LIFE SCIENCE COACHING. (2026, January 8). Ethyl Methanesulfonate Mutagenesis. Available at: [Link]
  • ResearchGate. (2011). Mass spectra of alkyl methane sulfonates Ethyl methane sulfonate (a), Isopropyl methane sulfonate (b), N-butyl methane sulfonate (c) and Methyl methane sulfonate (d). Available at: [Link]
  • Buchanan Ingersoll & Rooney PC. (2026, February 20). Corcept Therapeutics v. Teva Pharmaceuticals: Going Outside the Label To Show No Direct Infringement. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: 2-(Oxolan-2-yl)ethyl Methanesulfonate as a Versatile Alkylating Agent

Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 2-(Oxolan-2-yl)ethyl methanesulfonate as a potent alkylating...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the effective use of 2-(Oxolan-2-yl)ethyl methanesulfonate as a potent alkylating agent. Herein, we detail its chemical properties, mechanistic rationale, and field-tested protocols for the strategic introduction of the 2-(oxolan-2-yl)ethyl moiety onto various nucleophilic substrates. Emphasis is placed on reaction optimization, safety, and the causality behind procedural choices to ensure reliable and reproducible outcomes in a research and development setting.

Introduction: The Strategic Value of the 2-(Oxolan-2-yl)ethyl Moiety

2-(Oxolan-2-yl)ethyl methanesulfonate, also known as 2-(tetrahydrofuran-2-yl)ethyl mesylate, is a valuable electrophilic reagent in modern organic synthesis. Its utility stems from its ability to introduce the flexible and polar 2-(oxolan-2-yl)ethyl group onto a variety of nucleophiles. This functional group is of significant interest in drug discovery as the tetrahydrofuran (THF) ring can act as a bioisostere for other functionalities, improve pharmacokinetic properties such as solubility, and engage in specific hydrogen-bonding interactions with biological targets.

The reagent's power lies in the combination of two key features:

  • The Methanesulfonate (Mesylate) Group: An excellent leaving group that readily participates in nucleophilic substitution reactions.

  • The Tetrahydrofuran (THF) Moiety: A stable, polar cyclic ether that imparts unique physicochemical properties to the target molecule.

This guide provides the foundational knowledge and practical protocols to leverage this reagent effectively.

Physicochemical & Reactivity Data

A thorough understanding of the reagent's properties is critical for its successful application.

PropertyValueSource / Comment
IUPAC Name 2-(oxolan-2-yl)ethyl methanesulfonatePubChem[1]
Molecular Formula C₇H₁₄O₄SPubChem[1]
Molecular Weight 194.25 g/mol Calculated
Monoisotopic Mass 194.06128 DaPubChem[1]
Appearance Predicted: Colorless to pale yellow liquidInferred from analogs like EMS[2][3][4]
Solubility Predicted: Soluble in most organic solvents (DCM, THF, DMF, Acetone). Limited solubility in water.[2]Inferred from EMS[2]
Stability Moisture-sensitive. Hydrolyzes in aqueous conditions, particularly under basic or strongly acidic conditions.[4][5][6][7]Inferred from EMS[4][5][6][7]
Reactivity Potent electrophile and alkylating agent.General Chemical Principle

Core Principles: Mechanism of Alkylation

The primary mode of action for 2-(Oxolan-2-yl)ethyl methanesulfonate is nucleophilic aliphatic substitution, most commonly proceeding via an SN2 mechanism. The methanesulfonate anion (CH₃SO₃⁻) is a highly stable, non-nucleophilic species, making it an excellent leaving group.

The reaction is initiated by the attack of a nucleophile (Nu⁻) on the electrophilic carbon atom adjacent to the mesylate group. This results in the displacement of the mesylate and the formation of a new carbon-nucleophile bond.

Diagram: General SN2 Alkylation Mechanism

Caption: SN2 mechanism for alkylation using 2-(Oxolan-2-yl)ethyl methanesulfonate.

Safety & Handling: A Non-Negotiable Priority

Alkylating agents, including methanesulfonate esters, are hazardous and must be handled with extreme caution. They are considered potential mutagens and carcinogens.[3][4][5][8][9]

  • Engineering Controls: All work must be conducted in a certified chemical fume hood with sufficient ventilation to keep airborne concentrations low.[10][11] An eyewash station and safety shower must be readily accessible.[11]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles are mandatory.[10][11]

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene). Consult glove manufacturer data for breakthrough times.

    • Body Protection: A flame-resistant lab coat must be worn and kept buttoned.[10]

    • Respiratory Protection: If there is a risk of inhalation, a NIOSH/MSHA approved respirator should be used.[10][11]

  • Handling Procedures:

    • Avoid all contact with skin, eyes, and clothing.[5][11]

    • Do not ingest or inhale vapors.[5][11]

    • The reagent is moisture-sensitive; store under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container in a cool, dry place.[5][6]

  • Waste Disposal & Decontamination:

    • All waste containing the alkylating agent is considered hazardous. Dispose of it according to institutional and local regulations.

    • Spills must be absorbed with an inert material (e.g., vermiculite, sand) and placed in a sealed container for disposal.[5][11]

    • To decontaminate glassware, rinse with a solution of 0.1M NaOH and 20% w/v sodium thiosulfate to promote hydrolysis of the reactive mesylate.[4]

Experimental Protocols

The following protocols are designed as robust starting points for common alkylation reactions. Researchers should perform optimization based on their specific substrates.

Protocol 1: N-Alkylation of a Secondary Amine

This protocol details the mono-alkylation of a secondary amine. A key challenge in amine alkylation is preventing over-alkylation, as the tertiary amine product is often more nucleophilic than the secondary amine starting material.[12] Using a non-nucleophilic, sterically hindered base helps to scavenge the methanesulfonic acid byproduct without competing in the alkylation.[13]

Workflow Diagram: N-Alkylation

N_Alkylation_Workflow start Start reagents Dissolve amine and hindered base in anhydrous solvent start->reagents add_alkylator Add 2-(Oxolan-2-yl)ethyl methanesulfonate dropwise at 0°C reagents->add_alkylator react Warm to RT or heat (e.g., 50-70°C) Monitor by TLC/LC-MS add_alkylator->react workup Quench reaction (e.g., with aq. NH₄Cl) and perform extraction react->workup purify Dry organic layer, concentrate, and purify (e.g., column chromatography) workup->purify product Characterize final product purify->product

Caption: General workflow for the N-alkylation of a secondary amine.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the secondary amine (1.0 equiv.).

  • Solvent & Base: Add a suitable anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile (ACN), or N,N-Dimethylformamide (DMF), 0.1-0.5 M). Add a non-nucleophilic hindered base such as N,N-Diisopropylethylamine (DIPEA) or 2,6-lutidine (1.5-2.0 equiv.).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Add 2-(Oxolan-2-yl)ethyl methanesulfonate (1.1 equiv.) dropwise via syringe over 5-10 minutes.

    • Rationale: Dropwise addition at low temperature helps to control any exotherm and minimize side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. If the reaction is sluggish, it can be gently heated (e.g., to 50°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate or DCM).

    • Rationale: The aqueous wash removes the base's salt and any unreacted polar starting materials.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired tertiary amine.

Protocol 2: O-Alkylation of a Phenol

Phenols are less nucleophilic than amines and require a strong base to be deprotonated to the more reactive phenoxide anion for efficient alkylation.

Step-by-Step Procedure:

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the phenol (1.0 equiv.) and a suitable anhydrous polar aprotic solvent (e.g., DMF or ACN, 0.2-1.0 M).

  • Deprotonation: Add a strong base such as potassium carbonate (K₂CO₃, 2.0 equiv.) or cesium carbonate (Cs₂CO₃, 1.5 equiv.). Stir the suspension at room temperature for 30-60 minutes.

    • Rationale: Carbonate bases are strong enough to deprotonate phenols but are generally not nucleophilic, preventing competition with the substrate. Cesium carbonate often enhances reaction rates due to the "cesium effect."

  • Reagent Addition: Add 2-(Oxolan-2-yl)ethyl methanesulfonate (1.2 equiv.) to the suspension.

  • Reaction: Heat the reaction mixture to 60-80°C and stir for 4-16 hours, monitoring by TLC or LC-MS until the starting phenol is consumed.

  • Work-up: Cool the reaction to room temperature. Filter off the inorganic base and rinse the filter cake with the reaction solvent. If DMF was used, it is often preferable to dilute the reaction mixture with a large volume of water and extract the product with a water-immiscible solvent like ethyl acetate.

  • Purification: Wash the organic extract sequentially with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently strong base (for phenols).2. Low reaction temperature/time.3. Deactivated nucleophile (e.g., steric hindrance).4. Reagent decomposed due to moisture.1. Use a stronger base (e.g., NaH for stubborn phenols, with caution).2. Increase temperature and/or reaction time.3. Consider a more forcing solvent (e.g., DMF, DMSO).4. Ensure all reagents and solvents are anhydrous.
Multiple Products (Over-alkylation) The alkylated product is more nucleophilic than the starting material (common with primary/secondary amines).[12]1. Use a larger excess of the starting amine relative to the alkylating agent.2. Add the alkylating agent slowly at a lower temperature.3. Use a different synthetic route, such as reductive amination.
Formation of Elimination Product The nucleophile is acting as a base, or a strong, sterically hindered base is used at high temperatures.1. Use a milder, less hindered base.2. Run the reaction at the lowest effective temperature.

References

  • Ethyl Methanesulfonate - SAFETY DATA SHEET. (n.d.). Molecular Toxicology Inc.
  • Ester synthesis by O-alkyl
  • Material Safety Data Sheet - Methyl methanesulfonate. (2006, August 11). Spectrum Chemical.
  • Material Safety Data Sheet - Ethyl methanesulfon
  • ETHYL METHANE- SULFONATE HAZARD SUMMARY. (2000, May). New Jersey Department of Health.
  • Recent advances in the synthesis and transformations of sulfinate esters. (2025, March 12).
  • SAFETY DATA SHEET - Ethyl methanesulfonate. (2009, September 22). Fisher Scientific.
  • Ethyl methanesulfon
  • Ethyl Methanesulfonate | C3H8O3S | CID 6113. (n.d.). PubChem - NIH.
  • Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. (n.d.). CABI Digital Library.
  • 2-(oxolan-2-yl)
  • Sommer, H. Z., & Jackson, L. L. (1969).
  • Ethyl methanesulfon
  • Process for producing α-sulfo-fatty acid alkyl ester salt. (n.d.).
  • A simple method for the synthesis of sulfonic esters. (2025, August 06).
  • Sulfonate synthesis by sulfonylation (tosylation). (n.d.). Organic Chemistry Portal.
  • Alkylation of substituted phenols with olefins and separation of close-boiling phenolic substances via alkylation/dealkyl
  • Ethyl methanesulfonate | 62-50-0. (2026, January 13). ChemicalBook.
  • Alkylation of phenols. (n.d.).
  • Mild Cleavage of Aryl Mesylates: Methanesulfonate as Potent Protecting Group for Phenols. (n.d.).
  • Process for the alkylation of phenols. (1989, June 07).
  • Ethyl methanesulfonate | Biochemical Reagent. (n.d.). MedChemExpress.
  • Amine alkyl
  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans. (n.d.). Organic Chemistry Portal.
  • ETHYL METHANESULFON
  • Ethyl methanesulphonate – Knowledge and References. (n.d.). Taylor & Francis.
  • Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.
  • N-alkylation of amines. (n.d.).
  • Direct N-alkylation of amines with alcohols using AlCl3 as a Lewis acid. (n.d.).
  • Ethyl methanesulfonate Product Number M0880. (n.d.). Sigma-Aldrich.

Sources

Application

Functionalization of heterocycles with 2-(Oxolan-2-yl)ethyl methanesulfonate

An Application Guide to the Functionalization of Heterocycles with 2-(Oxolan-2-yl)ethyl Methanesulfonate Abstract The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry a...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Functionalization of Heterocycles with 2-(Oxolan-2-yl)ethyl Methanesulfonate

Abstract

The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. This document provides a detailed guide for researchers on the use of 2-(oxolan-2-yl)ethyl methanesulfonate, a versatile reagent for introducing the 2-(tetrahydrofuranyl)ethyl moiety onto nitrogen-containing heterocycles. This moiety is of significant interest as it can enhance aqueous solubility, modulate pharmacokinetic properties, and serve as a key building block in the synthesis of complex molecules.[1] This guide covers the underlying reaction mechanisms, provides detailed, field-tested protocols, and offers insights into the scope, limitations, and troubleshooting of this essential synthetic transformation.

Introduction: The Strategic Value of the 2-(Oxolan-2-yl)ethyl Moiety

Heterocyclic compounds form the structural core of a vast number of pharmaceuticals, agrochemicals, and functional materials.[2][3] Their biological and physical properties are profoundly influenced by the nature of the substituents attached to the heterocyclic ring. The introduction of specific alkyl groups is a primary strategy for fine-tuning these properties.

2-(Oxolan-2-yl)ethyl methanesulfonate serves as a potent electrophile for the alkylation of N-H bonds in a variety of heterocyclic systems. The key advantages of this reagent lie in the introduction of the 2-(tetrahydrofuranyl)ethyl group:

  • Pharmacokinetic Modulation: The tetrahydrofuran (THF) ring is a recognized pharmacophore found in numerous FDA-approved drugs.[1] Its presence can improve metabolic stability and solubility, and facilitate beneficial interactions with biological targets.

  • Synthetic Handle: The ether linkage and the aliphatic chain provide points for further synthetic elaboration, acting as a versatile building block.

  • "Green" Solvent Heritage: While THF itself is a common solvent, its derivative 2-methyltetrahydrofuran (2-MeTHF) is considered a greener alternative, highlighting the favorable environmental profile of this class of cyclic ethers.[4][5][6]

This guide focuses on the N-alkylation reaction, a robust and widely applicable method for heterocycle functionalization.[7][8][9][10]

Reaction Mechanism: Nucleophilic Substitution

The functionalization of a heterocycle with 2-(oxolan-2-yl)ethyl methanesulfonate proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The key steps are outlined below:

  • Deprotonation: The reaction is typically initiated by deprotonating the N-H proton of the heterocycle using a suitable base. This step generates a highly nucleophilic heterocyclic anion. The choice of base is critical and depends on the acidity of the N-H proton; strong bases like sodium hydride (NaH) are used for less acidic heterocycles, while milder bases like potassium carbonate (K₂CO₃) suffice for more acidic ones.[9][11]

  • Nucleophilic Attack: The heterocyclic anion attacks the primary carbon atom adjacent to the methanesulfonate (mesylate) group.

  • Displacement: The attack results in the displacement of the mesylate, which is an excellent leaving group due to its ability to stabilize the negative charge through resonance. This forms the desired N-alkylated heterocyclic product.

Figure 1: General SN2 mechanism for N-alkylation.

Experimental Protocols

The choice of protocol depends on the reactivity of the heterocyclic substrate and the desired reaction scale. Two robust methods are presented below for the N-alkylation of a generic imidazole substrate, which can be adapted for other heterocycles.

Protocol 1: N-Alkylation using Sodium Hydride (Strong Base)

This method is highly efficient for a wide range of heterocycles, including those with relatively high pKa values, ensuring complete deprotonation and typically leading to faster reaction times.[9][11]

Materials:

  • Heterocyclic Substrate (e.g., 4-iodo-1H-imidazole) (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.2 eq)

  • 2-(Oxolan-2-yl)ethyl methanesulfonate (1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the heterocyclic substrate.

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the substrate.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure deprotonation is complete.[11]

  • Alkylation: Cool the mixture back to 0 °C and add a solution of 2-(oxolan-2-yl)ethyl methanesulfonate in the same anhydrous solvent dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Work-up: Once complete, cautiously quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl.

  • Extraction: Dilute with water and extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[9]

Protocol 2: N-Alkylation using Potassium Carbonate (Mild Base)

This method is often preferred for its operational simplicity, safety, and suitability for substrates sensitive to stronger bases. It is particularly effective for more acidic heterocycles like imidazoles and benzimidazoles.[8][11]

Materials:

  • Heterocyclic Substrate (e.g., Imidazole) (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 - 3.0 eq)

  • 2-(Oxolan-2-yl)ethyl methanesulfonate (1.2 eq)

  • Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the heterocyclic substrate and anhydrous potassium carbonate.

  • Solvent Addition: Add anhydrous acetonitrile or DMF.

  • Addition of Alkylating Agent: Add 2-(oxolan-2-yl)ethyl methanesulfonate to the stirred suspension at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 50-80 °C (if necessary) and stir vigorously.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction may take 6-24 hours.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the inorganic salts, washing the solid with the reaction solvent.

  • Purification: Combine the filtrates and concentrate under reduced pressure. Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel.[11]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Setup 1. Assemble Flame-Dried Glassware under N₂/Ar AddHet 2. Add Heterocycle & Anhydrous Solvent Setup->AddHet AddBase 3. Add Base (NaH @ 0°C or K₂CO₃ @ RT) AddHet->AddBase AddAlkyl 4. Add Alkylating Agent (Dropwise @ 0°C or RT) AddBase->AddAlkyl Stir 5. Stir at RT or Heat (Monitor by TLC) AddAlkyl->Stir Quench 6. Quench Reaction (e.g., aq. NH₄Cl) or Filter Stir->Quench Extract 7. Liquid-Liquid Extraction Quench->Extract Purify 8. Dry, Concentrate & Purify (Chromatography) Extract->Purify

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reactions with 2-(Oxolan-2-yl)ethyl Methanesulfonate

Welcome to the technical support center for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and ans...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you improve reaction yields and overcome common challenges encountered when using this versatile reagent.

I. Understanding the Reagent: Properties and Reactivity

2-(Oxolan-2-yl)ethyl methanesulfonate, also known as 2-(tetrahydrofuran-2-yl)ethyl methanesulfonate, is a valuable alkylating agent in organic synthesis.[1] Its structure features a tetrahydrofuran (THF) ring and a methanesulfonate (mesylate) leaving group. The mesylate is an excellent leaving group, making the primary carbon susceptible to nucleophilic attack. The presence of the THF moiety can influence the reagent's solubility and reactivity profile.

Key Chemical Properties:

PropertyValue
Molecular FormulaC7H14O4S
Molecular Weight194.25 g/mol
AppearanceTypically an oil or low-melting solid
SolubilitySoluble in many common organic solvents

II. Troubleshooting Guide: Enhancing Reaction Yields

Low reaction yields are a common frustration in synthesis.[2][3] This section addresses specific problems you might face when using 2-(Oxolan-2-yl)ethyl methanesulfonate and provides actionable solutions.

**dot

graph Troubleshooting_Low_Yield { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

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VerifyReagents [label="Verify Reagent Quality and Activity", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeTempTime [label="Systematically Increase Temperature/Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SolventBaseScreen [label="Screen Different Solvents and Bases", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ControlStoichiometry [label="Adjust Stoichiometry of Alkylating Agent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; UseMilderBase [label="Employ a Milder, Non-Nucleophilic Base", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OptimizeWorkup [label="Modify Work-up and Purification Protocol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Start -> InactiveReagents; Start -> SuboptimalConditions; Start -> SideReactions; Start -> PurificationIssues;

InactiveReagents -> VerifyReagents; SuboptimalConditions -> OptimizeTempTime; SuboptimalConditions -> SolventBaseScreen; SideReactions -> ControlStoichiometry; SideReactions -> UseMilderBase; PurificationIssues -> OptimizeWorkup; } caption: Troubleshooting flowchart for low reaction yields.

Question: My reaction is showing low or no conversion to the desired product. What are the likely causes and how can I fix it?

Answer:

Several factors can contribute to low or no product formation.[4] A systematic approach to troubleshooting is often the most effective.

  • Inactive Reagents:

    • Cause: 2-(Oxolan-2-yl)ethyl methanesulfonate can be sensitive to moisture. Over time, or with improper storage, it can hydrolyze, rendering it inactive. Similarly, the base or other reagents may have degraded.

    • Solution:

      • Verify Purity: If possible, check the purity of the starting material and reagents using techniques like NMR or GC-MS.

      • Fresh Reagents: Use freshly opened or purified reagents. Ensure solvents are anhydrous, especially for moisture-sensitive reactions.[2]

      • Proper Storage: Store 2-(Oxolan-2-yl)ethyl methanesulfonate under an inert atmosphere (e.g., argon) and in a cool, dry place.[5]

  • Inadequate Reaction Conditions:

    • Cause: The reaction temperature may be too low, or the reaction time insufficient to overcome the activation energy.[4][6] The choice of solvent and base is also critical and can significantly impact reaction rates.[6]

    • Solution:

      • Temperature and Time: Systematically increase the reaction temperature and monitor the progress by TLC or LC-MS.[4] Be cautious, as excessive heat can lead to decomposition.[2] Extend the reaction time and continue monitoring.

      • Solvent and Base Selection: The solvent should fully dissolve the reactants.[4] If solubility is an issue, consider a different solvent system. The base must be strong enough to deprotonate the nucleophile effectively but not so strong as to cause side reactions.[4] Consider screening a variety of bases (e.g., K2CO3, Cs2CO3, NaH, DBU) and solvents (e.g., DMF, acetonitrile, THF, DMSO).

Question: I am observing significant formation of side products. How can I improve the selectivity of my reaction?

Answer:

The formation of byproducts is a common challenge in alkylation reactions.[3][6] Understanding the potential side reactions is key to minimizing their occurrence.

  • Over-alkylation/Dialkylation:

    • Cause: This is particularly common when the product of the initial alkylation is also nucleophilic and can react further with the alkylating agent.[7] Using a large excess of the alkylating agent can exacerbate this issue.[4]

    • Solution:

      • Stoichiometry Control: Carefully control the stoichiometry. Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of 2-(Oxolan-2-yl)ethyl methanesulfonate.[4]

      • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.[2]

  • Elimination Reactions:

    • Cause: Strong, sterically unhindered bases can promote elimination reactions, leading to the formation of undesired alkenes.

    • Solution:

      • Milder Base: Use a milder or more sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or cesium carbonate.[4]

      • Lower Temperature: Running the reaction at a lower temperature can often favor the desired substitution reaction over elimination.[6]

Question: I seem to be losing a significant amount of my product during the work-up and purification steps. What can I do to minimize these losses?

Answer:

Product loss during isolation and purification can dramatically reduce the final yield.[2] Careful technique is crucial.

  • Aqueous Work-up Issues:

    • Cause: Emulsion formation or incomplete extraction can lead to product loss in the aqueous layer.

    • Solution:

      • Break Emulsions: To break emulsions, try adding brine (saturated NaCl solution) or filtering the mixture through a pad of celite.

      • Thorough Extraction: Ensure complete extraction by performing multiple extractions with the organic solvent. Back-extract the combined aqueous layers with a fresh portion of the organic solvent.

      • Rinsing: Thoroughly rinse all glassware, including the reaction flask and separatory funnel, with the extraction solvent to recover any residual product.[2]

  • Chromatography Issues:

    • Cause: The product may be difficult to separate from unreacted starting materials or byproducts.[4] The product might also be unstable on silica gel.[2]

    • Solution:

      • Optimize Chromatography: Experiment with different solvent systems for column chromatography to achieve better separation. Consider using a different stationary phase if your compound is sensitive to silica.

      • Alternative Purification: If chromatography is problematic, consider other purification techniques such as recrystallization or distillation, if applicable.[8]

III. Frequently Asked Questions (FAQs)

Q1: What is the primary role of 2-(Oxolan-2-yl)ethyl methanesulfonate in a reaction?

A1: It primarily acts as an alkylating agent.[9][10] The methanesulfonate group is an excellent leaving group, allowing the 2-(oxolan-2-yl)ethyl group to be transferred to a nucleophile.

Q2: Are there any specific safety precautions I should take when handling this reagent?

A2: Yes, 2-(Oxolan-2-yl)ethyl methanesulfonate is a methanesulfonate ester and should be handled with care. Methanesulfonate esters are a class of compounds that are potentially mutagenic and carcinogenic.[11][12] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][13] Avoid inhalation of vapors and contact with skin and eyes.[11]

Q3: How should I properly store 2-(Oxolan-2-yl)ethyl methanesulfonate?

A3: It should be stored in a tightly sealed container in a cool, dry place, away from moisture.[5] Storing under an inert atmosphere, such as argon or nitrogen, is recommended to prevent degradation.

Q4: Can this reagent be used in aqueous conditions?

A4: Generally, no. 2-(Oxolan-2-yl)ethyl methanesulfonate is susceptible to hydrolysis, especially in the presence of acids or bases.[14] Reactions should be carried out in anhydrous organic solvents.

IV. Experimental Protocols

General Procedure for N-Alkylation of a Secondary Amine

This protocol provides a general starting point. Optimization of specific parameters may be necessary for your particular substrate.

**dot graph N_Alkylation_Workflow { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start: Assemble Reaction", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AddAmine [label="1. Add amine and solvent to a flame-dried flask under inert atmosphere."]; AddBase [label="2. Add base (e.g., K2CO3, 1.5 eq.)."]; AddAlkylatingAgent [label="3. Add 2-(Oxolan-2-yl)ethyl methanesulfonate (1.1 eq.) dropwise."]; Reaction [label="4. Stir at the desired temperature and monitor by TLC/LC-MS."]; Workup [label="5. Quench the reaction with water."]; Extraction [label="6. Extract with an organic solvent (e.g., EtOAc)."]; Drying [label="7. Dry the organic layer over Na2SO4, filter, and concentrate."]; Purification [label="8. Purify the crude product by column chromatography."]; End [label="End: Characterize Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> AddAmine; AddAmine -> AddBase; AddBase -> AddAlkylatingAgent; AddAlkylatingAgent -> Reaction; Reaction -> Workup; Workup -> Extraction; Extraction -> Drying; Drying -> Purification; Purification -> End; } caption: General workflow for N-alkylation.

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the secondary amine (1.0 eq) and a suitable anhydrous solvent (e.g., acetonitrile or DMF).

  • Add the base (e.g., potassium carbonate, 1.5 eq).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add 2-(Oxolan-2-yl)ethyl methanesulfonate (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to room temperature and quench by the slow addition of water.

  • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

V. References

  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]

  • Preprints.org. (2025, July 15). Alkyl Strategies for Optimizing Reaction Conditions. [Link]

  • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023, May 11). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]

  • Cole-Parmer. (2005, October 7). Material Safety Data Sheet - Ethyl methanesulfonate. [Link]

  • PubChem. 2-(oxolan-2-yl)ethyl methanesulfonate. [Link]

  • Reddit. (2023, December 23). Improvement of selectivity/yield of Alkylation. [Link]

  • New Jersey Department of Health. (2000, May). ETHYL METHANESULFONATE HAZARD SUMMARY. [Link]

  • Wikipedia. Ethyl methanesulfonate. [Link]

  • MDPI. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • MDPI. (2023, June 29). Ethyl Methanesulfonate (EMS) Mutagen Toxicity-Induced DNA Damage, Cytosine Methylation Alteration, and iPBS-Retrotransposon Polymorphisms in Wheat (Triticum aestivum L.). [Link]

  • Taylor & Francis. Ethyl methanesulfonate – Knowledge and References. [Link]

  • Open Research Europe. (2022, February 14). Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice. [Link]

  • CABI Digital Library. Ethyl Methanesulfonate as Inductor of Somaclonal Variants in Different Crops. [Link]

  • PubMed. A review of the genetic effects of ethyl methanesulfonate. [Link]

  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. [Link]

  • Oncohema Key. (2016, May 27). Alkylating Agents. [Link]

Sources

Optimization

Technical Support Center: Stability Management of 2-(Oxolan-2-yl)ethyl Methanesulfonate

Ticket Subject: Preventing Hydrolysis in Aqueous Media Compound: 2-(Oxolan-2-yl)ethyl methanesulfonate (CAS: 72641-13-5) Synonyms: Tetrahydrofurfuryl methanesulfonate; THFA mesylate. Executive Summary & Core Directive Th...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Preventing Hydrolysis in Aqueous Media Compound: 2-(Oxolan-2-yl)ethyl methanesulfonate (CAS: 72641-13-5) Synonyms: Tetrahydrofurfuryl methanesulfonate; THFA mesylate.

Executive Summary & Core Directive

The Central Conflict: You are working with a highly reactive electrophile. The methanesulfonate (mesylate) group is an excellent leaving group designed to facilitate nucleophilic substitution.[1] Unfortunately, water is a competent nucleophile. In aqueous media, your compound is actively trying to commit suicide via hydrolysis to form 2-(tetrahydrofuran-2-yl)ethanol and methanesulfonic acid.

The Solution: You cannot stop thermodynamics, but you can arrest kinetics. To prevent hydrolysis, you must disrupt the Contact , Energy , or Nucleophilicity required for the reaction.

Quick Diagnostic Checklist
  • pH: Is your solution pH > 7? (Critical Failure Point)

  • Temperature: Is the solution > 5°C?

  • Phase: Is the compound dissolved directly in water, or in a biphasic mixture?

The Mechanism of Failure (Why it Hydrolyzes)

To prevent the reaction, you must understand the enemy. The hydrolysis of primary alkyl mesylates like 2-(Oxolan-2-yl)ethyl methanesulfonate proceeds primarily via an


 mechanism .
Mechanistic Pathway[2][3][4][5]

HydrolysisMechanism cluster_pH pH Sensitivity Mesylate 2-(Oxolan-2-yl)ethyl methanesulfonate (Electrophile) TS [Transition State] Pentacoordinate Mesylate->TS Attack Water H₂O / OH⁻ (Nucleophile) Water->TS Note At pH > 7, OH⁻ attacks 1000x faster than H₂O Water->Note Alcohol 2-(Tetrahydrofuran-2-yl)ethanol (Hydrolysis Product) TS->Alcohol Leaving Group Departure Acid Methanesulfonic Acid (MsOH) TS->Acid

Figure 1: The


 hydrolysis pathway. The mesylate group (OMs) is displaced by water or hydroxide. Note that the tetrahydrofuran ring remains intact; the instability is localized to the ethyl chain.

Critical Parameters & Troubleshooting

A. The pH Factor (The "Nucleophile Switch")

Hydrolysis rates for alkyl mesylates are pH-dependent.

  • Basic Conditions (pH > 8): Rapid degradation. The hydroxide ion (

    
    ) is a potent nucleophile.
    
  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis is possible but generally slower than base-catalyzed. However, strong acids can destabilize the ether linkage in the oxolane ring.

  • The Sweet Spot: Maintain pH 4.0 – 5.5 . In this range, the concentration of

    
     is negligible, and acid catalysis is minimal.
    
B. Temperature (The "Kinetic Brake")

Hydrolysis follows the Arrhenius equation. For alkyl sulfonates, a 10°C drop in temperature can reduce the hydrolysis rate by a factor of 2–4.

  • Recommendation: Always handle aqueous mixtures on ice (

    
    ).
    
C. Ionic Strength (The "Salting Out" Shield)

High ionic strength reduces the solubility of organic compounds in the aqueous phase (the "Salting Out" effect).

  • Strategy: Use saturated brine (NaCl) instead of pure water during extractions. This forces the lipophilic mesylate into the organic layer, physically separating it from the hydrolytic water molecules.

Data Summary: Estimated Stability Profiles

Based on general alkyl methanesulfonate kinetics (e.g., EMS/MMS data)

ParameterConditionEstimated

(Half-life)
Status
pH 7.0 (Neutral)Hours to Days⚠️ Caution
pH 9.0 (Basic)Minutes to Hours❌ Critical Failure
pH 4.5 (Buffered)Days to Weeks✅ Optimal
Temp 25°C--⚠️ Standard
Temp 4°C4x longer than at 25°C✅ Optimal
Matrix Pure Water--❌ High Risk
Matrix 50% DMSOExtended✅ Stabilized

Validated Protocols

Protocol A: The Biphasic "Shield" (Extraction/Workup)

Use this when isolating the compound from a reaction mixture.

Objective: Minimize contact time with the aqueous phase.

  • Preparation: Pre-cool all aqueous buffers to 4°C. Prepare a saturated NaCl solution (Brine).

  • Quench/Dilution: If quenching a reaction, pour the organic reaction mixture into cold saturated brine, not water.

  • Solvent Choice: Use 2-Methyltetrahydrofuran (2-MeTHF) or Dichloromethane (DCM) .

    • Why? 2-MeTHF separates rapidly from water and has lower water miscibility than standard THF, reducing the "wetness" of the organic phase.

  • Rapid Separation: Shake vigorously for <30 seconds and separate phases immediately. Do not let the layers sit.

  • Drying: Immediately dry the organic layer over Anhydrous Magnesium Sulfate (

    
    ).
    
    • Note: Avoid basic drying agents like Potassium Carbonate (

      
      ).
      
Protocol B: Aqueous Stabilization for Biological Assays

Use this if you MUST introduce the compound to a biological aqueous medium.

Objective: Delay hydrolysis long enough to measure biological activity.

  • Stock Solution: Dissolve the mesylate in anhydrous DMSO or DMAc (Dimethylacetamide) at 1000x the target concentration. Store at -20°C.

  • Buffer Selection: Use a buffer with a slightly acidic pKa.

    • Recommended: Acetate Buffer (pH 5.0) or MES Buffer (pH 6.0).

    • Avoid: Tris or Carbonate buffers (typically basic).

  • The "Just-in-Time" Dilution:

    • Do not pre-dilute.

    • Add the DMSO stock directly to the well/vessel immediately before the experiment begins.

    • Limit the assay duration if possible.

Decision Workflow

HandlingWorkflow Start Start: Handling THFA Mesylate Q1 Is Aqueous Media Necessary? Start->Q1 No Use Anhydrous Solvents (DCM, THF, ACN) Store over Mol. Sieves Q1->No No Yes Determine Application Q1->Yes Yes Extraction Extraction / Purification Yes->Extraction BioAssay Biological Assay Yes->BioAssay Action1 1. Use Cold Brine (0°C) 2. Use 2-MeTHF or DCM 3. Dry immediately w/ MgSO4 Extraction->Action1 Action2 1. Dissolve in DMSO Stock 2. Buffer to pH 5.0 (Acetate) 3. Dilute immediately before use BioAssay->Action2

Figure 2: Decision tree for selecting the correct stabilization protocol based on experimental needs.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol as a co-solvent? A: Proceed with caution. While ethanol solubilizes the compound, it is also a nucleophile. Over time (especially if acidic/basic impurities are present), you may form Ethyl 2-(tetrahydrofuran-2-yl)ethyl ether via solvolysis (ethanolysis). Aprotic polar solvents like Acetonitrile (ACN) or DMSO are safer choices for stability.

Q: I see a new peak in my LC-MS at M-96. What is it? A: That is likely the alcohol hydrolysis product. The mesylate group has a mass of ~95-96 Da. If you lose the mesylate and gain an -OH (17 Da), the mass shift is characteristic. This confirms hydrolysis is occurring during your sample prep. Fix: Switch your LC mobile phase A to 0.1% Formic Acid (pH ~2.7) to stabilize the mesylate on the column, and keep autosampler trays at 4°C.

Q: How do I store the pure compound? A: Store neat (undiluted) under an inert atmosphere (Argon/Nitrogen) at -20°C. If the compound is an oil, ensure it is strictly anhydrous. Moisture from the air will cause "autocatalytic" degradation: hydrolysis produces Methanesulfonic Acid (MsOH), which is a strong acid that can further degrade the sample.

References

  • Teo, S. K., et al. (2025). "Selective Hydrolysis of Methanesulfonate Esters." ResearchGate.[2] (Demonstrates pH dependence of sulfonate ester hydrolysis, showing stability at neutral/acidic pH vs rapid degradation at pH 10). 3

  • Robertson, R. E. (1953). "Solvolysis of Methane-Sulfonates." Canadian Journal of Chemistry.
  • Glowienke, S., & Frieauff, W. (2005). "Mutagenicity of alkyl sulfonates." Mutation Research. (Contextualizes the reactivity and half-life of alkyl mesylates in aqueous physiological conditions).
  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Synthesis."[2] ChemSusChem. (Validates the use of 2-MeTHF for improved phase separation and water exclusion). 2

Sources

Troubleshooting

Purification techniques for 2-(Oxolan-2-yl)ethyl methanesulfonate crude mixtures

Technical Support Center: Purification of 2-(Oxolan-2-yl)ethyl Methanesulfonate Case Ticket: #PUR-THF-MS-001 Subject: Stabilization, Workup, and Purification Protocols for Labile Mesylates Assigned Specialist: Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-(Oxolan-2-yl)ethyl Methanesulfonate

Case Ticket: #PUR-THF-MS-001 Subject: Stabilization, Workup, and Purification Protocols for Labile Mesylates Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Introduction: The Nature of the Beast

You are dealing with 2-(Oxolan-2-yl)ethyl methanesulfonate (also known as 2-(tetrahydrofuran-2-yl)ethyl mesylate).[1] This molecule presents a "double-edged" purification challenge:

  • The Mesylate (–OMs): A potent leaving group.[1] While this makes it excellent for subsequent nucleophilic substitutions, it renders the compound thermally unstable and prone to hydrolysis or elimination (forming vinyl-THF derivatives).[1]

  • The THF Ring: An ether linkage that can act as a Lewis base but is susceptible to ring-opening in strongly acidic conditions or peroxide formation upon prolonged air exposure.[1]

Analyst Note: Treat this compound as a potential genotoxin (alkylating agent).[1] All purification must occur in a fume hood.[1] Avoid high-temperature distillation; the risk of rapid exothermic decomposition (fuming/explosion) is non-zero.

Module 1: The "Triage" Phase (Workup & Quenching)

Most purity issues stem from an improper quench of the mesylation reaction (typically MsCl + Alcohol + Base).

Q: My crude mixture is fuming or turning black upon water addition. What is happening?

A: You are likely experiencing a delayed exotherm from unreacted Methanesulfonyl Chloride (MsCl).[1]

  • Mechanism: MsCl reacts violently with water to produce Methanesulfonic Acid (MSA) and HCl gas.[1] If the reaction solvent is not cooled, this heat can degrade your product via acid-catalyzed elimination.[1]

  • Protocol:

    • Cool the reaction mixture to 0°C .

    • Quench by dropwise addition of Saturated Aqueous Sodium Bicarbonate (

      
      ). Do not use water alone; the buffer prevents transient pH spikes.
      
    • Stir vigorously for 30 minutes at 0°C to ensure complete destruction of MsCl.

Q: I have a persistent emulsion during extraction. How do I separate the phases?

A: THF derivatives are notorious for acting as surfactants.

  • The Fix:

    • Saturate the aqueous layer with solid NaCl (Brine).[1][2]

    • If the emulsion persists, filter the entire biphasic mixture through a pad of Celite 545 . This physically breaks the surface tension bubbles.

    • Use Dichloromethane (DCM) for extraction rather than Ethyl Acetate if possible, as the density difference is greater.[1]

Module 2: Purification Methodologies

Method A: Buffered Flash Chromatography (Recommended)

Standard silica gel is slightly acidic (pH 6.0–6.5).[1] This acidity is sufficient to degrade sensitive mesylates during the column run.

The Protocol:

  • Column Preparation: Slurry pack your silica gel using a solvent system containing 1% Triethylamine (Et3N) .[1]

    • Example: 99:1 Hexanes:Et3N.[1]

  • Flushing: Flush the column with 2-3 column volumes (CV) of pure mobile phase (e.g., Hexanes/EtOAc) to remove excess free amine, leaving the silica surface deactivated (neutralized).[1]

  • Elution: Load your crude oil (diluted in minimum DCM) and elute with a gradient (typically 0%

    
     40% EtOAc in Hexanes).[1]
    
  • TLC Visualization: Use KMnO4 stain (oxidizes the THF ring/alkyl chain) or Iodine .[1] Mesylates often stain poorly under UV unless a chromophore is present.[1]

Method B: High-Vacuum "Strip" (For >90% Purity Crudes)

If your crude NMR shows only trace solvent or MsCl/MSA residues, avoid thermal stress.[1]

  • Dissolve crude in DCM.[1]

  • Wash 2x with cold sat.[1]

    
    .
    
  • Wash 1x with Brine.[1]

  • Dry over

    
     (Sodium Sulfate) – Avoid 
    
    
    
    as it is slightly Lewis acidic.[1]
  • Concentrate on a rotary evaporator at <30°C .

  • Place under high vacuum (<0.5 mmHg) for 4 hours to remove trace MsCl.

Method C: Distillation (NOT RECOMMENDED)

Critical Warning: Distillation of alkyl mesylates carries a high risk of explosion. If you must distill (e.g., for multi-gram scaleup where chromatography is impossible):

  • Use a Wiped-Film Evaporator or Kugelrohr .[1]

  • Vacuum must be <0.05 mmHg .[1]

  • Temperature must never exceed 100°C .[1][3]

  • Blast shield is mandatory.[1]

Module 3: Visualization & Logic Flows

Figure 1: The Workup Decision Tree

Follow this logic to determine the safest purification route based on your crude mixture's state.

WorkupLogic Start Crude Reaction Mixture (THF-ethanol + MsCl + Base) Quench Quench: 0°C with Sat. NaHCO3 (Destroys excess MsCl) Start->Quench PhaseSep Phase Separation (DCM vs. Aqueous) Quench->PhaseSep Emulsion Emulsion Formed? PhaseSep->Emulsion BreakEmulsion Add Brine + Filter Celite Emulsion->BreakEmulsion Yes Dry Dry Organic Layer (Na2SO4 - Neutral) Emulsion->Dry No BreakEmulsion->Dry TLC TLC Analysis (Purity Check) Dry->TLC Decision Purity > 90%? TLC->Decision MethodA Method A: Buffered Silica Column (Neutralized with 1% Et3N) Decision->MethodA No (Impurities) MethodB Method B: High Vac Strip (<30°C Bath Temp) Decision->MethodB Yes (Clean)

Caption: Decision matrix for processing crude 2-(Oxolan-2-yl)ethyl methanesulfonate to minimize thermal degradation risks.

Module 4: Stability & Storage Data

Analyst Note: Mesylates can "autocatalyze" their own decomposition.[1] If trace acid (MSA) is present, it catalyzes the elimination of the mesylate, generating more acid, leading to a runaway decomposition (black tar).[1]

ParameterSpecification / RecommendationReason
Storage Temp -20°C (Freezer)Retards elimination kinetics.[1]
Atmosphere Argon or NitrogenPrevents oxidation of the THF ring.
Stabilizer Trace

(Solid)
Adding a few grains of solid potassium carbonate to the vial can scavenge trace acid formed during storage.
Solvent Compatibility DCM, Chloroform, EtOAcAvoid nucleophilic solvents (MeOH, Water, Amines) during storage.[1]
Shelf Life ~3-6 MonthsPurity should be re-checked via NMR before use.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General procedures for sulfonate ester synthesis and handling).

  • Methanesulfonyl Chloride Safety Data Sheet (SDS). Sigma-Aldrich.[1] (Highlights hydrolysis hazards and HCl evolution).

  • Furr, H. C. "Purification of unstable compounds by chromatography on deactivated silica."[1] Journal of Chromatography A, 1989.[1] (Methodology for amine-buffering silica gel).

  • Anderson, N. G. Practical Process Research & Development. Academic Press, 2012.[1] (Discussion on thermal instability of mesylates in scale-up). [1]

Sources

Optimization

Technical Support Center: Optimizing Temperature for 2-(Oxolan-2-yl)ethyl Methanesulfonate Substitutions

The following technical guide serves as a specialized support resource for researchers working with 2-(Oxolan-2-yl)ethyl methanesulfonate (CAS: 133243-93-3). This guide is structured to address thermal optimization, kine...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a specialized support resource for researchers working with 2-(Oxolan-2-yl)ethyl methanesulfonate (CAS: 133243-93-3). This guide is structured to address thermal optimization, kinetic control, and stability management during nucleophilic substitutions.

Reagent Profile:

  • Compound: 2-(Oxolan-2-yl)ethyl methanesulfonate[1][2][3]

  • Function: Electrophile for

    
     alkylation.[3]
    
  • Critical Sensitivity: Thermal instability of the mesylate group coupled with the acid-sensitivity of the tetrahydrofuran (oxolane) ring.

Executive Summary: The Thermal Optimization Matrix

Temperature is the primary governor of yield in mesylate substitutions.[3] While alkyl mesylates are generally stable up to ~100°C, the presence of the oxolane ring in this substrate introduces a "ceiling temperature" where Lewis-acid catalyzed ring opening becomes a competing pathway.[3]

Table 1: Recommended Temperature Ranges by Nucleophile Strength

Nucleophile TypeExample ReagentsRecommended Temp (

)
Solvent SystemCritical Risk at

Super-Nucleophiles Thiolates (

), Azides (

)
0°C

25°C
DMF, MeCNExothermic runaway; disulfide formation.[3]
Strong Basic Nucleophiles Alkoxides (

), Acetylides
-10°C

0°C
THF, 2-MeTHFE2 Elimination (Vinyl ether formation).[3]
Weak/Neutral Nucleophiles Amines, Carboxylates40°C

60°C
DMSO, NMPReaction stagnation; incomplete conversion.[3]
Carbon Nucleophiles Grignards, Cuprates-78°C

0°C
Et₂O, TolueneWurtz coupling; Metal-halogen exchange.[3]

Reaction Pathway Analysis

To understand why temperature control is vital, we must visualize the competing pathways. The diagram below illustrates the kinetic competition between the desired substitution (


) and the two primary decomposition pathways: Elimination (

) and Ring Opening (

).

ReactionPathways cluster_conditions Kinetic Control Factors Start 2-(Oxolan-2-yl)ethyl methanesulfonate Target Target Product (Substitution) Start->Target Path A: SN2 (T < 60°C, Polar Aprotic) Elim Vinyl Ether (E2 Elimination) Start->Elim Path B: E2 (T > 50°C, Strong Base) RingOpen Linear Alcohol/Diol (Acidic Ring Opening) Start->RingOpen Path C: Solvolysis (High T, Acidic Byproducts) Temp Temperature Base Base Strength

Figure 1: Kinetic competition pathways. Path A is the desired


 route.[3] Path B dominates at high temperatures with strong bases.[3] Path C occurs if methanesulfonic acid (MsOH) byproducts are not scavenged.

Troubleshooting Guide (Q&A)

Issue 1: "I am observing low yields and a new olefinic spot on my TLC."

Diagnosis: Thermal Promotion of E2 Elimination. The Mechanism: The mesylate group is an excellent leaving group.[3][4] When heating (typically


) in the presence of a strong base (e.g., NaH, KOtBu), the base deprotonates the 

-carbon rather than attacking the

-carbon. This creates a vinyl ether derivative.[3]

Corrective Action:

  • Lower the Temperature: Reduce

    
     to 0°C.
    
  • Change the Base: Switch to a less bulky, more nucleophilic base or a weaker base like

    
     or 
    
    
    
    if the nucleophile allows.
  • Solvent Swap: If using THF at reflux, switch to DMF or DMSO at room temperature. The high dielectric constant of DMSO accelerates the

    
     rate constant (
    
    
    
    ) significantly more than the elimination rate (
    
    
    ), allowing the reaction to proceed at lower temperatures.
Issue 2: "The reaction stalls at room temperature, but degradation occurs at 80°C."

Diagnosis: The "Goldilocks" Kinetic Trap.[3] The Mechanism: At RT, the energy barrier (


) for the substitution is too high for your specific nucleophile. At 80°C, you exceed the thermal stability of the oxolane ring in the presence of liberated methanesulfonate salts, leading to polymerization or ring opening.

Corrective Action:

  • Catalytic Activation: Do not just increase heat. Add a nucleophilic catalyst.[3][4]

    • Iodide Catalysis (Finkelstein condition): Add 10 mol% NaI or TBAI. The iodide displaces the mesylate in situ to form a more reactive alkyl iodide, which then reacts with your nucleophile. This allows the reaction to proceed at 40°C instead of 80°C.[3]

  • Stepwise Heating: Ramp temperature in 5°C increments. Do not jump to reflux.

Issue 3: "My product is contaminated with ring-opened alcohols."

Diagnosis: Acid-Catalyzed Hydrolysis/Solvolysis.[3] The Mechanism: As the reaction proceeds, methanesulfonate anion (


) is generated. If moisture is present, trace hydrolysis creates methanesulfonic acid (MsOH).[3] The oxolane (THF) ring is sensitive to strong acids, especially with heat, leading to ring opening.

Corrective Action:

  • Acid Scavenging: Ensure a non-nucleophilic base (e.g., 2,6-lutidine or excess carbonate) is present to neutralize any adventitious acid.[3]

  • Dry Conditions: Use molecular sieves (3Å) in the reaction vessel.

  • Quench Protocol: Never quench into hot acidic water. Cool to 0°C and quench with saturated

    
    .
    

Standardized Protocol: Temperature-Controlled Substitution

Objective: Synthesis of 2-(Oxolan-2-yl)ethyl derivatives via


 displacement.

Materials:

  • Substrate: 2-(Oxolan-2-yl)ethyl methanesulfonate (1.0 equiv)[3]

  • Nucleophile: (1.1 - 1.5 equiv)

  • Base:

    
     (2.0 equiv) or DIPEA (for amine nucleophiles)
    
  • Solvent: Anhydrous DMF or MeCN (0.2 M concentration)

Step-by-Step Workflow:

  • Preparation (T = 20°C):

    • Flame-dry glassware under Nitrogen/Argon.[3]

    • Dissolve the nucleophile and base in anhydrous solvent.[3]

    • Critical Check: Ensure the base is fully suspended/dissolved before adding the mesylate.[3]

  • Addition (T = 0°C):

    • Cool the reaction mixture to 0°C using an ice/water bath.

    • Add 2-(Oxolan-2-yl)ethyl methanesulfonate dropwise (neat or as a concentrated solution).[3]

    • Reasoning: Exotherm control prevents immediate elimination side reactions.[3]

  • Reaction Phase (T = Variable):

    • Allow to warm to Room Temperature (20-25°C).

    • Checkpoint 1 (1 hour): Check TLC/LCMS.[3] If <10% conversion, proceed to Optimization.

    • Optimization: If heating is required, add TBAI (10 mol%) and heat to 45°C . Do not exceed 60°C unless necessary.[3]

  • Quench (T = 0°C):

    • Cool back to 0°C.

    • Slowly add sat.

      
       (aq).[3]
      
    • Extract with EtOAc or DCM.[3]

Decision Tree for Temperature Optimization

Use this logic flow to determine the optimal temperature intervention for your specific experiment.

OptimizationFlow Start Start Reaction at 0°C -> RT Check1 Check Conversion (1 Hour) Start->Check1 Decision1 Conversion > 10%? Check1->Decision1 Proceed Continue at RT Monitor until complete Decision1->Proceed Yes Stalled Reaction Stalled Decision1->Stalled No AddCat Add 10 mol% TBAI (Finkelstein) Stalled->AddCat Heat1 Heat to 40-45°C AddCat->Heat1 Check2 Check Conversion (2 Hours) Heat1->Check2 Decision2 Conversion Improved? Check2->Decision2 Success Isolate Product Decision2->Success Yes Fail Switch Solvent (DMSO) or Stronger Nucleophile Decision2->Fail No

Figure 2: Step-by-step decision logic for rescuing stalled reactions without risking thermal degradation.

Frequently Asked Questions (FAQ)

Q: Can I store 2-(Oxolan-2-yl)ethyl methanesulfonate at room temperature? A: No. Alkyl mesylates should be stored at 2-8°C (refrigerated) under an inert atmosphere. While more stable than iodides, they can slowly hydrolyze or decompose to sulfonic acids, which autocatalyze further degradation.[3]

Q: Is it safe to distill this compound? A: Distillation is risky.[3] Mesylates have high boiling points and can decompose explosively if heated to dryness, especially if peroxides (from the THF ring) are present. Purification via silica gel chromatography or recrystallization is strongly preferred over distillation.[3]

Q: Why do you recommend TBAI (Tetrabutylammonium iodide)? A: TBAI acts as a phase transfer catalyst and a nucleophilic catalyst.[3] The iodide ion is a better nucleophile than most reagents and rapidly converts the mesylate to the iodide (


). The alkyl iodide is a weaker electrophile than the mesylate but reacts faster with soft nucleophiles, effectively lowering the activation energy and allowing the reaction to proceed at lower temperatures.

References

  • Sigma-Aldrich. Product Specification: 2-(Oxolan-2-yl)ethyl methanesulfonate.[3] Link

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 266119, (Tetrahydrofuran-2-yl)methyl methanesulfonate (Analogous Structure). Link

  • Common Organic Chemistry. Substitution (Mesylate) - Common Conditions and Protocols. Link

  • Organic Syntheses. General Procedures for Preparation and Substitution of Methanesulfonates. Org. Synth. 1980 , 59, 202.[3] Link

  • BenchChem. Thermal Stability and Decomposition of Methanesulfonates. Link

Sources

Troubleshooting

Technical Support Center: Optimization of Nucleophilic Substitution on 2-(Oxolan-2-yl)ethyl Methanesulfonate

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Suppression of Elimination Pathways in Primary Alkyl Mesylates Executive Summary You are working with 2-(Oxolan-2-yl)ethyl methanesulfonate (Structure: THF-CH2-CH2...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Suppression of Elimination Pathways in Primary Alkyl Mesylates

Executive Summary

You are working with 2-(Oxolan-2-yl)ethyl methanesulfonate (Structure: THF-CH2-CH2-OMs). This is a primary alkyl mesylate. While primary substrates generally favor Nucleophilic Substitution (


), the presence of the 

-hydrogens on the ethyl linker introduces a competing Elimination (

) pathway, leading to the formation of 2-vinyltetrahydrofuran .

This guide provides the mechanistic grounding and practical protocols to maximize substitution yield (


) while suppressing the thermodynamic and kinetic drivers of elimination.

Module 1: Critical Parameter Analysis

To control the reaction, you must manipulate the transition state energies of the competing pathways.

The Competing Pathways
  • Pathway A (Desired):

    
     Substitution 
    
    • Mechanism: Concerted backside attack by the nucleophile (

      
      ).
      
    • Kinetics: Second-order (

      
      ).[1][2]
      
    • Sterics: The 2-substituted THF ring adds mild steric bulk at the

      
      -position, but the 
      
      
      
      -carbon is primary and accessible.
  • Pathway B (Undesired):

    
     Elimination 
    
    • Mechanism: Base abstracts a proton from the

      
      -carbon (adjacent to the THF ring) while the Mesylate leaves.
      
    • Product: 2-vinyltetrahydrofuran.

    • Driver: High basicity of the nucleophile and high temperature.

Control Variables
VariableImpact on

Impact on

Recommendation
Nucleophile Basicity Weak bases (pKa < 11) favor substitution.[2]Strong bases (Alkoxides, Amides) drastically accelerate E2.Use "Soft" nucleophiles (

,

,

,

). If using amines, avoid bulky bases.
Temperature Increases rate moderately.Increases rate significantly (Entropy favored).Keep T < 60°C. E2 has a higher activation energy (

); heat favors elimination.
Solvent Polar Aprotic (DMF, DMSO, ACN) stabilizes the cation and "naked" anion, speeding up

.
Can increase the basicity of anions (due to lack of H-bonding), potentially risking E2.Acetonitrile (MeCN) is the "Goldilocks" solvent—polar enough for

but less basicity-enhancing than DMSO.
Leaving Group Mesylate is excellent (

of conjugate acid

).
Good leaving groups facilitate both, but are required for mild

.
Ensure the mesylate is high quality (free of MsCl/acid) to prevent acid-catalyzed ring opening.

Module 2: Mechanistic Visualization

The following diagram illustrates the decision logic for reaction conditions based on the nucleophile's properties.

ReactionPathways Substrate 2-(Oxolan-2-yl)ethyl methanesulfonate TS_E2 Transition State: E2 (Proton Abstraction) Substrate->TS_E2 High Temp (>80°C) TS_SN2 Transition State: SN2 (Backside Attack) Substrate->TS_SN2 Polar Aprotic Solvent Nu_StrongBase Strong Base / Bulky Nu (e.g., t-BuO-, LDA) Nu_StrongBase->TS_E2 Dominant Pathway Nu_WeakBase Good Nu / Weak Base (e.g., N3-, I-, RS-, CN-) Nu_WeakBase->TS_SN2 Dominant Pathway Nu_Amine Primary/Secondary Amines (e.g., Benzylamine) Nu_Amine->TS_E2 High Temp / Steric Bulk Nu_Amine->TS_SN2 Low Temp (<50°C) Prod_Alkene Product: 2-vinyltetrahydrofuran (ELIMINATION) TS_E2->Prod_Alkene Prod_Sub Product: Substituted THF (SUBSTITUTION) TS_SN2->Prod_Sub

Caption: Decision tree showing the kinetic divergence between Substitution (


) and Elimination (

) based on nucleophile basicity and temperature.

Module 3: Troubleshooting Guide (FAQs)

Q1: I am detecting significant amounts of 2-vinyltetrahydrofuran (alkene) by NMR/GC. Why?

Diagnosis: Your reaction conditions are too basic or too hot. Root Cause: The nucleophile is acting as a base, abstracting the


-proton.
Corrective Actions: 
  • Lower the Temperature: Reduce reaction temperature by 10-20°C.

    
     is less sensitive to temperature drops than E2.
    
  • Change the Base: If you are using a base to neutralize generated acid (e.g., in amine alkylations), switch from strong inorganic bases (

    
    , NaOH) to non-nucleophilic organic bases like DIPEA (Hünig's base)  or 2,6-Lutidine . These are bulky and struggle to abstract the specific proton required for E2.
    
  • Solvent Switch: If using DMF/DMSO, switch to Acetonitrile or Acetone .

Q2: The reaction is sluggish. Can I heat it to reflux?

Diagnosis: Kinetic barrier is high. Risk: Heating a primary mesylate above 80°C significantly increases the risk of elimination and thermal decomposition. Corrective Actions:

  • Finkelstein Catalyst: Add 10-20 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][3][4][5][6][7]

      
       displaces OMs rapidly to form the Alkyl Iodide (in situ), which is a better electrophile (better leaving group) than the mesylate. The nucleophile then displaces the Iodide.
      
    • Benefit: Allows the reaction to proceed at lower temperatures.[8]

  • Concentration: Increase substrate concentration (up to 0.5 M - 1.0 M) to drive second-order kinetics.

Q3: I see new impurities and the THF ring seems to have opened.

Diagnosis: Acid-catalyzed ring opening. Root Cause: Methanesulfonate leaving groups generate methanesulfonate anions (


). If any moisture is present, or if the starting material contained residual MsCl, Methanesulfonic Acid (MsOH)  forms. The THF ether linkage is sensitive to strong acid, especially with heat.
Corrective Actions: 
  • Acid Scavenger: Always include a mild acid scavenger (e.g., solid

    
     or hindered amine) if the nucleophile itself is not basic.
    
  • Dry Conditions: Ensure solvents are anhydrous.

Module 4: Standard Operating Protocol (SOP)

Protocol: Nucleophilic Substitution with Azide (Model for "Soft" Nucleophiles) Objective: Synthesize 2-(2-azidoethyl)tetrahydrofuran with <2% Elimination.

Reagents
  • Substrate: 2-(Oxolan-2-yl)ethyl methanesulfonate (1.0 equiv)

  • Reagent: Sodium Azide (

    
    ) (1.5 equiv)
    
  • Catalyst: Sodium Iodide (NaI) (0.1 equiv)

  • Solvent: Anhydrous DMF or DMSO (Concentration 0.5 M)

Step-by-Step Procedure
  • Preparation:

    • Flame-dry a round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon.
      
  • Dissolution:

    • Add 2-(Oxolan-2-yl)ethyl methanesulfonate (1.0 eq).

    • Add Anhydrous DMF (Volume to reach 0.5 M).

    • Note: DMF is preferred over Acetone for Azide solubility, but Acetone/Water mixes can be used if temperature is kept low.

  • Reagent Addition:

    • Add NaI (0.1 eq) as a solid. Stir for 5 minutes.

    • Observation: Solution may yellow slightly (iodine traces).

    • Add

      
        (1.5 eq) slowly.
      
    • Safety: Azides are toxic and potential explosives. Do not use halogenated solvents (DCM/Chloroform) with azides.

  • Reaction:

    • Heat to 50°C - 60°C . DO NOT EXCEED 70°C.

    • Monitor by TLC or GC-MS every 2 hours.

    • Endpoint: Disappearance of Mesylate.

  • Work-up (Critical for Purity):

    • Cool to room temperature.

    • Dilute with Diethyl Ether (

      
      ) or Ethyl Acetate.
      
    • Wash with Water (3x) to remove DMF and excess Azide/Salts.

    • Wash with Brine (1x).

    • Dry over

      
      , filter, and concentrate carefully (Product is volatile).
      
  • Validation:

    • Check

      
       NMR.
      
    • Elimination Check: Look for vinyl protons at 5.0 - 6.0 ppm .

    • Substitution Check: Look for the

      
      -methylene shift (upfield from OMs starting material).
      

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanism of E2 vs SN2 competition).
  • PubChem. (n.d.).[9] 2-(Oxolan-2-yl)ethyl methanesulfonate.[10] National Center for Biotechnology Information. Retrieved from [Link]

  • Fernández de la Pradilla, R., et al. (2006). Synthesis of Tetrahydrofurfurylamines Related to Muscarine. Heterocycles, 68(7), 1433.[11] (Precedent for mesylate displacement on THF derivatives). Retrieved from [Link]

  • Reich, H. J. (n.d.). Elimination Reactions. University of Wisconsin-Madison Chemistry. (Zaitsev rule and E2 regioselectivity).[1][2]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Solvent effects on nucleophilicity vs basicity).

Sources

Optimization

Handling thermal instability of 2-(Oxolan-2-yl)ethyl methanesulfonate

Welcome to the technical support center for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and trou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-(Oxolan-2-yl)ethyl methanesulfonate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting assistance for handling this thermally sensitive reagent.

Section 1: Compound Overview and Properties

2-(Oxolan-2-yl)ethyl methanesulfonate, also known as tetrahydrofurfuryl ethyl methanesulfonate, is a key intermediate in various organic syntheses. Its utility is often hampered by its inherent thermal instability. Understanding its properties is the first step in successful handling.

PropertyValue
Chemical Formula C₇H₁₄O₄S[1]
Molecular Weight 194.25 g/mol
CAS Number 90053-22-8
Appearance Colorless to pale yellow liquid
Boiling Point Decomposes upon heating
Solubility Soluble in most organic solvents

Section 2: Understanding Thermal Instability - FAQs

Q1: Why is 2-(Oxolan-2-yl)ethyl methanesulfonate thermally unstable?

The thermal instability of this compound arises from the combination of two key structural features:

  • Excellent Leaving Group: The methanesulfonate (mesylate) group is an excellent leaving group due to the resonance stabilization of the resulting sulfonate anion. This makes the C-O bond susceptible to cleavage.

  • Ring Strain and Rearrangement: The tetrahydrofuran (THF) ring, while generally stable, can participate in rearrangement and decomposition pathways, especially when activated by a neighboring reactive group.

At elevated temperatures, the molecule can undergo intramolecular rearrangement or elimination reactions, leading to the formation of various byproducts and a reduction in the purity and yield of desired reactions.

Q2: What is the likely decomposition pathway?

reagent 2-(Oxolan-2-yl)ethyl methanesulfonate transition_state Intramolecular Cyclization reagent->transition_state Heat (Δ) byproduct1 Volatile Byproducts transition_state->byproduct1 byproduct2 Polymeric Material transition_state->byproduct2 degraded_sample Degraded Sample byproduct1->degraded_sample byproduct2->degraded_sample

Caption: Plausible thermal decomposition pathway.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the use of 2-(Oxolan-2-yl)ethyl methanesulfonate.

Q3: My reaction yield is consistently low. Could it be due to the decomposition of the starting material?

A: Yes, this is a very likely cause. If your reaction requires heating, the starting material may be degrading before it has a chance to react.

  • Troubleshooting Steps:

    • Purity Check: Before starting your reaction, verify the purity of your 2-(Oxolan-2-yl)ethyl methanesulfonate using a suitable analytical method like HPLC or GC-MS.

    • Lower Reaction Temperature: If possible, investigate if the reaction can proceed at a lower temperature, even if it requires a longer reaction time.

    • Slow Addition: Instead of adding the entire amount of the mesylate at once, consider a slow, portion-wise, or syringe-pump addition to the heated reaction mixture. This minimizes the time the compound spends at high temperatures before reacting.

    • Inert Atmosphere: While the primary instability is thermal, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that might be initiated at elevated temperatures.

Q4: I am observing unexpected peaks in my NMR/LC-MS analysis of the crude reaction mixture. What could they be?

A: These are likely decomposition byproducts. The exact nature of these byproducts can vary depending on the reaction conditions (temperature, solvent, pH).

  • Troubleshooting Steps:

    • Run a Blank Reaction: Heat a solution of 2-(Oxolan-2-yl)ethyl methanesulfonate in your reaction solvent (without other reagents) at the reaction temperature for a short period. Analyze the resulting mixture by LC-MS to identify the degradation products.

    • Compare and Identify: Compare the mass spectra of the unexpected peaks in your reaction mixture with those from the blank experiment to confirm if they are indeed from the decomposition of your starting material.

    • Purification Challenges: Be aware that some decomposition products may have similar polarities to your desired product, making purification by chromatography challenging.

Q5: How can I minimize decomposition during storage?

A: Proper storage is critical to maintaining the integrity of this reagent.

  • Recommended Storage Conditions:

    • Temperature: Store at 2-8°C.[2] Do not store at room temperature for extended periods.

    • Atmosphere: Store under an inert atmosphere (argon or nitrogen).

    • Container: Use a tightly sealed, amber glass bottle to protect from light and moisture.

Section 4: Recommended Protocols

Protocol 4.1: Safe Handling and Storage

Given that sulfonate esters are potent electrophiles and alkylating agents, appropriate safety precautions are mandatory.[3] Alkylating agents, as a class, are often associated with carcinogenic and mutagenic properties.[4][5][6]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

  • Ventilation: Handle the compound in a well-ventilated fume hood.

  • Storage: Upon receipt, immediately store the compound in a refrigerator at 2-8°C in a tightly sealed container under an inert atmosphere.

  • Dispensing: Allow the container to warm to room temperature before opening to prevent moisture condensation. Dispense the required amount quickly and then purge the container with an inert gas before resealing.

Protocol 4.2: General Reaction Setup to Minimize Thermal Decomposition

This protocol outlines a general approach for reactions involving 2-(Oxolan-2-yl)ethyl methanesulfonate where heating is required.

  • Setup: Assemble your reaction glassware under an inert atmosphere.

  • Initial Charge: Add the solvent and all other reagents except for 2-(Oxolan-2-yl)ethyl methanesulfonate to the reaction flask.

  • Heating: Heat the reaction mixture to the desired temperature.

  • Slow Addition: Prepare a solution of 2-(Oxolan-2-yl)ethyl methanesulfonate in a small amount of the reaction solvent. Using a syringe pump, add this solution to the heated reaction mixture over a prolonged period (e.g., 1-4 hours).

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS to determine the optimal reaction time and avoid prolonged heating after the reaction is complete.

  • Quenching and Work-up: Once the reaction is complete, cool the mixture to room temperature before proceeding with the aqueous work-up.

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up prep1 Assemble Glassware (Inert Atmosphere) prep2 Charge Solvent & Other Reagents prep1->prep2 react1 Heat to Reaction Temp prep2->react1 react2 Slow Addition of Mesylate Solution react1->react2 react3 Monitor Reaction Progress react2->react3 workup1 Cool to Room Temp react3->workup1 workup2 Aqueous Work-up workup1->workup2

Caption: Workflow for minimizing thermal decomposition.

Protocol 4.3: Analytical Method for Purity Assessment (HPLC-UV)

This is a general method and may require optimization for your specific instrumentation and sample matrix.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve a small amount of the compound in acetonitrile.

Section 5: Safety and Disposal

Q6: What are the primary hazards associated with 2-(Oxolan-2-yl)ethyl methanesulfonate?

A: As a methanesulfonate ester, this compound should be handled as a potential alkylating agent. Alkylating agents are often genotoxic, meaning they can damage DNA, and may be carcinogenic.[7] Direct contact with skin and eyes should be avoided, and inhalation of vapors must be prevented.[8]

Q7: How should I dispose of waste containing this compound?

A: All waste containing 2-(Oxolan-2-yl)ethyl methanesulfonate, including residual amounts in containers, should be treated as hazardous waste. It can be deactivated by treatment with a solution of sodium thiosulfate or a strong base like sodium hydroxide, which will hydrolyze the ester.[9] However, always follow your institution's specific guidelines for hazardous waste disposal. Do not dispose of it down the drain.

References

  • Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. Organic & Biomolecular Chemistry, 1, 2685-2690.
  • University of Minnesota. (1997).
  • Clayden, J., & Yasin, S. A. (2002). Pathways for decomposition of THF by organolithiums: the role of HMPA. SciSpace.
  • The University of Manchester. (n.d.). Pathways for decomposition of THF by organolithiums: The role of HMPA. Research Explorer.
  • González-Vadillo, A. M., et al. (2017). Formation of Unexpected Silicon- and Disiloxane-Bridged Multiferrocenyl Derivatives Bearing Si-O-CH=CH2 and Si-(CH2)2C(CH3)3 Substituents via Cleavage of Tetrahydrofuran and Trapping of its Ring Fragments.
  • Pan American Health Organization. (n.d.). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings.
  • University of St Andrews. (n.d.).
  • Santa Cruz Biotechnology. (n.d.).
  • Wikipedia. (n.d.).
  • Sdfine. (n.d.). methanesulfonic acid.
  • Oregon Occupational Safety and Health Administration. (n.d.). Technical Manual, Sec. 6, Ch.
  • Occupational Safety and Health Administration. (1986). Guidelines for Cytotoxic (Antineoplastic) Drugs.
  • U.S. Pharmacist. (2014). Safe Handling of Chemotherapy for Pharmacists.
  • Cole-Parmer. (2003).
  • Analytical Methods. (n.d.).
  • MilliporeSigma. (2026).
  • Roberts, J. C., & Gao, Y. (2009). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonic acids. PMC.
  • PQRI. (n.d.).
  • Fisher Scientific. (2025).
  • New Jersey Department of Health. (2000).
  • Santa Cruz Biotechnology. (n.d.).
  • Periodic Chemistry. (2019).
  • PubChemLite. (n.d.). 2-(oxolan-2-yl)
  • ResearchGate. (2025).
  • ResearchGate. (2025). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes.
  • Li, Y., et al. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PMC.
  • Google Patents. (1996).
  • Kakadiya, P. R., et al. (2011). Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical. SciSpace.
  • Research and Reviews. (n.d.).
  • Shimadzu. (n.d.). No.62 Analysis of Pharmaceuticals' Impurity -Regulations and Analysis for Carcinogenic Substances-.
  • ChemicalBook. (2026).
  • Jo, Y. D., et al. (2020). Development and Characterization of an Ethyl Methane Sulfonate (EMS)
  • Unan, R. (2021). Protocol for ethyl methanesulphonate (EMS)
  • MDPI. (2024).

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison: Trace Analysis Strategies for 2-(Oxolan-2-yl)ethyl Methanesulfonate

Executive Summary 2-(Oxolan-2-yl)ethyl methanesulfonate (Tetrahydrofurfuryl methanesulfonate) is a structural analog of alkyl methanesulfonates, a class of compounds flagged as Potential Genotoxic Impurities (PGIs) under...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary 2-(Oxolan-2-yl)ethyl methanesulfonate (Tetrahydrofurfuryl methanesulfonate) is a structural analog of alkyl methanesulfonates, a class of compounds flagged as Potential Genotoxic Impurities (PGIs) under ICH M7 guidelines. Due to its potent alkylating capability, regulatory bodies typically enforce a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day , requiring analytical methods capable of detection at low ppm or ppb levels relative to the drug substance.

This guide objectively compares the two primary strategies for quantifying this impurity: Direct LC-MS/MS (the gold standard for sensitivity) and Derivatization-HPLC-UV (the cost-effective alternative for standard QC labs).

Part 1: The Analytical Challenge

The core difficulty in detecting 2-(Oxolan-2-yl)ethyl methanesulfonate lies in its molecular structure.

  • Lack of Chromophore: The molecule consists of a saturated tetrahydrofuran ring, an ethyl chain, and a methanesulfonate group. It lacks the conjugated

    
    -systems required for strong UV absorbance. Direct UV detection is only possible at non-specific low wavelengths (<210 nm), where solvent cut-offs and matrix interference make trace analysis impossible.
    
  • Reactivity: As an alkylating agent, the analyte is susceptible to hydrolysis in aqueous mobile phases, necessitating careful pH control and limiting sample stability times.

Decision Matrix: Selecting the Right Methodology

DecisionMatrix cluster_legend Legend Start Start: Method Selection TraceReq Is Trace Level (ppm/ppb) Required? Start->TraceReq Chromophore Does the lab have LC-MS/MS? TraceReq->Chromophore Yes DirectUV Method: Direct HPLC-UV/RI (Limit: >500 ppm) Use: Process Control Only TraceReq->DirectUV No (High Conc.) LCMS Method: LC-MS/MS (Limit: <1 ppm) Use: Final Release Testing Chromophore->LCMS Yes Deriv Method: Derivatization HPLC-UV (Limit: ~1-5 ppm) Use: QC Release (Cost-Effective) Chromophore->Deriv No HighSens High Sensitivity LowSens Low Sensitivity

Figure 1: Analytical Decision Matrix. Direct UV is excluded for genotoxic screening due to insufficient sensitivity.

Part 2: Method A - LC-MS/MS (The Gold Standard)

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for trace analysis due to its high specificity.

Mechanism of Detection

Since methanesulfonates do not protonate easily (low basicity), positive electrospray ionization (ESI+) often relies on adduct formation. The method typically targets the ammonium adduct


 or sodium adduct 

rather than the protonated molecular ion

.
Experimental Protocol

1. Chromatographic Conditions:

  • Column: C18 Stationary Phase (e.g., Waters HSS T3 or Agilent Zorbax Eclipse Plus), 100mm x 2.1mm, 1.8 µm.

    • Rationale: A high-strength silica (HSS) or end-capped C18 is required to retain the moderately polar THF ring while preventing peak tailing.

  • Mobile Phase A: 5 mM Ammonium Formate in Water (pH 3.5).

    • Rationale: Ammonium formate provides the source for

      
       adducts and buffers the pH to prevent hydrolysis of the mesylate.
      
  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient: 5% B to 95% B over 8 minutes.

2. Mass Spectrometry Parameters (ESI+):

  • Mode: Multiple Reaction Monitoring (MRM).[1]

  • Precursor Ion: m/z [Parent Mass + 18] (Ammonium adduct).

  • Product Ions:

    • Quantifier: m/z 71 (Tetrahydrofuran ring fragment).

    • Qualifier: m/z 96 (Methanesulfonate fragment).

  • Source Temp: 350°C (Ensure complete desolvation).

3. Sample Preparation:

  • Dissolve API in Acetonitrile:Water (80:20). Avoid 100% water to minimize hydrolysis.

Part 3: Method B - Derivatization-HPLC-UV (The Cost-Effective Alternative)

For laboratories without MS capabilities, derivatization is the only viable path to reach ppm-level detection. This method uses a nucleophilic substitution reaction to replace the mesylate group with a strong UV chromophore.[2]

Mechanism: Nucleophilic Substitution

The reagent of choice is typically Sodium Diethyldithiocarbamate (DDTC) or Sodium Dibenzyldithiocarbamate (BDC) .

  • Reaction:

    
    
    
  • Result: The resulting dithiocarbamate ester has a high molar absorptivity at 270–280 nm .

Derivatization Analyte 2-(Oxolan-2-yl)ethyl methanesulfonate (UV Inactive) Process Reaction 80°C, 60 min pH 8.0 Analyte->Process Reagent DDTC / BDC (Nucleophile) Reagent->Process Product Dithiocarbamate Derivative (UV Active @ 278nm) Process->Product

Figure 2: Derivatization workflow transforming the UV-silent mesylate into a detectable derivative.

Experimental Protocol

1. Derivatization Procedure:

  • Weigh: 50 mg of API into a headspace vial or centrifuge tube.

  • Add: 1.0 mL of 5% Sodium Diethyldithiocarbamate (DDTC) in water.

  • Buffer: Add 0.5 mL Phosphate Buffer (pH 8.0) to scavenge acidic byproducts.

  • Heat: Incubate at 60°C for 45 minutes .

    • Note: Higher temperatures (>80°C) may degrade the THF ring; validation of temperature is critical.

  • Extract: Add 2.0 mL n-Hexane or Ethyl Acetate, vortex for 2 minutes, and centrifuge.

  • Inject: Inject the organic layer (supernatant) into the HPLC.

2. Chromatographic Conditions:

  • Detector: UV-Vis / PDA at 278 nm .

  • Column: C8 or Phenyl-Hexyl, 150mm x 4.6mm, 3.5 µm.

    • Rationale: The derivative is highly hydrophobic. A C8 column reduces run time compared to C18.

  • Mobile Phase: Acetonitrile : Water (70:30 v/v). Isocratic elution is often sufficient due to the high hydrophobicity of the derivative.

Part 4: Comparative Data Summary

The following table summarizes expected performance metrics based on standard validations for alkyl mesylates (adapted from general AMS protocols).

FeatureMethod A: LC-MS/MSMethod B: Derivatization HPLC-UV
Detection Principle Mass/Charge (Direct)UV Absorbance (Indirect)
Limit of Quantitation (LOQ) 0.05 – 0.5 ppm1.0 – 5.0 ppm
Specificity Excellent (Mass filtration)Moderate (Depends on separation from API)
Sample Preparation Simple (Dilute & Shoot)Complex (Reaction + Extraction)
Throughput High (10-15 min/sample)Low (Requires 1h incubation)
Equipment Cost High ($200k+)Low ($40k+)
Risk Factors Matrix suppressionIncomplete reaction / Derivative stability
Scientific Integrity & Self-Validation (SST)

To ensure the method is performing correctly, every run must meet System Suitability Test (SST) criteria:

  • Resolution (

    
    ):  > 2.0 between the analyte (or derivative) and the nearest API peak.
    
  • Signal-to-Noise (

    
    ):  > 10 for the LOQ standard.
    
  • Recovery: Spiking studies at the limit level (e.g., 1.5 ppm) must yield 80–120% recovery. For derivatization, this confirms the reaction efficiency.

References

  • ICH M7(R1). (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[3][4][5][6] International Council for Harmonisation.[7] Link

  • Zhou, S., et al. (2022).[8] Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug...[1][9][8] Using Derivatization Followed by HPLC-UV.[1][9][10][11] Journal of Chromatographic Science. Link

  • Elder, D. P., et al. (2010). Control of genotoxic impurities in active pharmaceutical ingredients: a review and perspective. Journal of Pharmaceutical and Biomedical Analysis.[8] Link

  • Teasdale, A. (2011). Genotoxic Impurities: Strategies for Identification and Control.[8][12] Wiley.[10] (Reference for alkyl mesylate chemistry and stability).

  • FDA Guidance for Industry. (2008). Genotoxic and Carcinogenic Impurities in Drug Substances and Products.[1][3][8]Link

Sources

Comparative

A Comparative Guide to the Genotoxic Impurity Assessment of 2-(Oxolan-2-yl)ethyl methanesulfonate

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical comparison of methodologies for the assessment of 2-(Oxolan-2-yl)ethyl methanesulfonate, a potential genotoxic imp...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical comparison of methodologies for the assessment of 2-(Oxolan-2-yl)ethyl methanesulfonate, a potential genotoxic impurity (PGI). As a sulfonate ester, this compound contains a structural alert for mutagenicity, necessitating a rigorous evaluation and control strategy to ensure patient safety and regulatory compliance. This document moves beyond a simple listing of procedures to explain the scientific rationale behind experimental choices, grounding all recommendations in authoritative guidelines and empirical data.

The Imperative for Genotoxic Impurity Control

During the synthesis of an active pharmaceutical ingredient (API), various impurities can be introduced from raw materials, intermediates, or degradation.[1] A specific subset of these, known as genotoxic impurities, are of significant concern because they can interact with DNA, potentially leading to mutations and an increased risk of cancer.[2]

Regulatory bodies, through the International Council for Harmonisation (ICH) M7 guideline, have established a framework for the assessment and control of these DNA-reactive impurities.[2][3][4] The core principle of ICH M7 is to limit the intake of such impurities to a level associated with negligible carcinogenic risk, often defined by the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[5][6]

2-(Oxolan-2-yl)ethyl methanesulfonate is a classic example of a PGI. It is an alkylating agent belonging to the sulfonate ester class, which is recognized as a "cohort of concern" due to its potential for high mutagenic potency.[5] Its presence in a drug substance, even at trace levels, mandates a thorough risk assessment and a highly sensitive control strategy.

Hazard Assessment: A Two-Pronged Approach

The initial step in managing a PGI is hazard identification. As per ICH M7, this typically involves a combination of computational and experimental assessments.

In Silico (Computational) Assessment

Before any laboratory work commences, computational toxicology provides a critical first evaluation. The ICH M7 guideline advocates for the use of two complementary (Q)SAR—Quantitative Structure-Activity Relationship—methodologies: one expert rule-based and one statistical-based.[7][8]

  • Expert Rule-Based Systems: These models contain a knowledge base of structural fragments (structural alerts) that are known to be associated with mutagenicity. The methanesulfonate ester moiety in 2-(Oxolan-2-yl)ethyl methanesulfonate is a well-established structural alert for alkylation and would be flagged as positive by such a system.

  • Statistical-Based Systems: These models are built by training machine learning algorithms on large datasets of compounds with known genotoxicity data (e.g., from the Ames test).[9][10][11] The model learns to associate various molecular descriptors and fingerprints with a positive or negative outcome.

A positive result from either of these in silico models classifies the impurity as a potential mutagen and triggers the need for experimental verification.[8]

cluster_workflow In Silico Assessment Workflow (ICH M7) Impurity Identify Impurity: 2-(Oxolan-2-yl)ethyl methanesulfonate QSAR (Q)SAR Analysis Impurity->QSAR Expert Expert Rule-Based (Structural Alerts) QSAR->Expert Statistical Statistical-Based (Data Training) QSAR->Statistical Result Prediction Outcome Expert->Result Statistical->Result Ames Proceed to Ames Test Result->Ames Positive NonMutagen Treat as Non-Mutagenic (ICH Q3A/B) Result->NonMutagen Negative

In Silico Assessment Workflow per ICH M7.
In Vitro Assessment: The Bacterial Reverse Mutation (Ames) Test

The Ames test is the universally accepted gold standard for assessing the mutagenic potential of a chemical.[1][12] Its primary strength lies in its ability to detect a wide range of DNA-damaging events.

Principle of the Ames Test: The assay utilizes several strains of the bacterium Salmonella typhimurium (and sometimes E. coli) that are auxotrophic, meaning they carry a mutation that renders them unable to synthesize the essential amino acid histidine.[12][13] They cannot grow on a histidine-deficient medium. The test exposes these bacteria to the chemical . If the chemical is a mutagen, it can cause a secondary, "reverse" mutation in the bacterial DNA that restores the gene's function, allowing the bacteria to synthesize their own histidine and form visible colonies on the histidine-deficient medium.[12][13][14]

Critical Experimental Consideration: Metabolic Activation Many chemicals are not directly mutagenic but become so after being metabolized by enzymes in the body (pro-mutagens). To mimic this, the Ames test is conducted both with and without the addition of a rat liver homogenate known as the S9 fraction.[13] This fraction contains metabolic enzymes crucial for identifying pro-mutagens. For a sulfonate ester, direct mutagenicity is expected, but the inclusion of the S9 fraction is standard practice for comprehensive assessment.

A positive result in the Ames test confirms the genotoxic potential of 2-(Oxolan-2-yl)ethyl methanesulfonate, classifying it as an ICH M7 Class 2 impurity (a known mutagen with unknown carcinogenic potential) and mandating strict control in the final drug product.[1]

Analytical Methodologies: A Comparative Overview

Once an impurity is confirmed as genotoxic, a highly sensitive and specific analytical method is required for its quantification and control at trace levels (typically low parts-per-million, or ppm). The choice of technique is critical and depends on the physicochemical properties of the analyte and the API matrix.

TechniquePrincipleAdvantagesDisadvantagesTypical LOQ
GC-MS Separates volatile compounds in a gas stream, followed by mass spectrometric detection.High resolution for complex mixtures; well-established technique.Requires analyte to be volatile and thermally stable. Sulfonate esters often require chemical derivatization, adding complexity and time.[15][16]0.1 - 2.5 ppm[17][18]
LC-MS/MS Separates compounds in a liquid stream, followed by tandem mass spectrometric detection.Applicable to a wide range of polarities and molecular weights. High sensitivity and specificity via MRM. Often allows for direct analysis without derivatization.Can be susceptible to matrix effects (ion suppression/enhancement) from the API. Requires careful method development.0.005 - 0.5 µg/mL (equivalent to low ppm)[18][19]

Causality Behind Method Choice: For sulfonate esters like 2-(Oxolan-2-yl)ethyl methanesulfonate, direct injection Gas Chromatography (GC) is often problematic. These compounds tend to have low volatility and can degrade at the high temperatures of the GC inlet.[16] This necessitates a pre-analysis chemical derivatization step—for example, reacting the ester with a reagent like pentafluorothiophenol to create a more volatile and stable sulfide derivative.[15][16] While effective, this adds steps, time, and potential for variability.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as the preferred alternative.[15] It analyzes the compound in the liquid phase, circumventing the need for volatility and thermal stability. The power of tandem mass spectrometry (MS/MS), particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and specificity. It allows the instrument to selectively monitor a specific precursor-to-product ion transition, effectively filtering out background noise from the API and other matrix components. This enables direct, accurate quantification at the required low ppm levels.[19][20]

Recommended Protocol: LC-MS/MS for Trace-Level Quantification

This section provides a self-validating protocol for the determination of 2-(Oxolan-2-yl)ethyl methanesulfonate in a drug substance.

cluster_workflow LC-MS/MS Analytical Workflow Sample 1. Prepare Sample (Dissolve API in Diluent) Inject 3. Inject into LC System Sample->Inject Spike 2. Prepare Standards & Spiked QC Samples Spike->Inject Separate 4. Chromatographic Separation (e.g., C18 Column) Inject->Separate Ionize 5. Ionization Source (e.g., ESI+) Separate->Ionize MS1 6. First Quadrupole (Q1) (Precursor Ion Selection) Ionize->MS1 CID 7. Collision Cell (Q2) (Fragmentation) MS1->CID MS2 8. Third Quadrupole (Q3) (Product Ion Selection) CID->MS2 Detect 9. Detector MS2->Detect Quantify 10. Quantify using Calibration Curve Detect->Quantify

Detailed workflow for LC-MS/MS analysis.

1.0 Objective To quantify the level of 2-(Oxolan-2-yl)ethyl methanesulfonate in the drug substance with high sensitivity and specificity.

2.0 Materials and Reagents

  • Reference Standard: 2-(Oxolan-2-yl)ethyl methanesulfonate (certified purity)

  • Drug Substance to be tested

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Volumetric flasks, pipettes, and autosampler vials

3.0 Instrumentation and Conditions

  • Liquid Chromatograph: UPLC/HPLC system capable of binary gradient elution.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

ParameterSettingRationale
LC Column C18, 2.1 x 100 mm, 1.8 µmProvides good reversed-phase retention for moderately polar analytes.
Mobile Phase A 0.1% Formic Acid in WaterAcidifier promotes protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for gradient elution.
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 2 min, re-equilibrateEnsures separation from the API and elution of the analyte.
Flow Rate 0.4 mL/minTypical for a 2.1 mm ID column.
Column Temp. 40 °CEnsures reproducible retention times.
Injection Vol. 5 µLBalances sensitivity with peak shape.
Ionization Mode ESI PositiveSulfonate esters readily form [M+H]+ or [M+Na]+ adducts.
MRM Transition Determine Experimentally (e.g., Precursor [M+Na]+ → Product Ion)Provides the highest level of specificity and sensitivity.
Dwell Time 100 msSufficient time for data acquisition for each transition.

4.0 Standard and Sample Preparation

  • Standard Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (e.g., 50:50 Acetonitrile/Water).

  • Calibration Standards: Perform serial dilutions of the stock solution to prepare calibration standards ranging from the Limit of Quantitation (LOQ) to ~150% of the specification limit (e.g., 0.05 to 5 µg/g relative to the API).

  • Sample Preparation (Targeting 10 mg/mL API): Accurately weigh ~100 mg of the drug substance into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent. This solution is ready for injection.[21]

5.0 System Suitability Before analysis, inject a mid-level calibration standard five times. The relative standard deviation (RSD) of the peak areas should be ≤ 10.0%. This confirms the instrument is performing with adequate precision.

6.0 Data Analysis and Calculation

  • Generate a calibration curve by plotting the peak area of the analyte against its concentration for the calibration standards. Apply a linear regression (1/x weighting may be appropriate).

  • Determine the concentration of 2-(Oxolan-2-yl)ethyl methanesulfonate in the sample solution from the calibration curve.

  • Calculate the final amount in the drug substance, typically in ppm (µg/g), using the following formula: Impurity (ppm) = (Conc. from Curve (µg/mL) / Sample Conc. (mg/mL)) * 1000

7.0 Self-Validating System: Key Validation Parameters A protocol is only trustworthy if it is validated. The method should be validated according to ICH Q2(R1) guidelines, ensuring:

  • Specificity: Demonstrate that the API and other impurities do not interfere with the analyte peak by analyzing a blank (diluent) and a spiked sample.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration that can be reliably detected and quantified (e.g., signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ). The LOQ must be well below the control threshold.

  • Linearity: Demonstrate a linear relationship between concentration and response across the desired range (e.g., LOQ to 150% of specification). The correlation coefficient (r²) should be ≥ 0.99.[17]

  • Accuracy: Perform recovery studies by spiking the drug substance with known amounts of the impurity at different levels (e.g., 50%, 100%, 150% of specification). The recovery should be within 80-120%.[19]

  • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days, by different analysts). The RSD should be ≤ 15%.

Conclusion

The assessment of 2-(Oxolan-2-yl)ethyl methanesulfonate exemplifies the modern, risk-based approach to controlling genotoxic impurities in pharmaceuticals. The strategy is an integrated sequence, beginning with in silico predictions that flag the structural alert, followed by definitive in vitro confirmation of mutagenic potential with the Ames test.

Finally, this hazard identification is coupled with a stringent analytical control strategy. A comparison of methodologies clearly favors the use of a validated, high-sensitivity LC-MS/MS method. This technique provides the necessary specificity and low detection limits to quantify the impurity at levels compliant with the Threshold of Toxicological Concern outlined in the ICH M7 guideline.[2][3] Adherence to this comprehensive assessment framework is paramount for ensuring drug safety and meeting global regulatory expectations.

References

  • Enhanced AMES test and genotoxicity: advancing the detection of nitrosamine impurities. (2025, June 27). Google Cloud.
  • The Role of the Ames Test in Predicting the Genotoxicity of Impurity Compounds in Drugs. (2023, January 5). BOC Sciences.
  • Ames Test | Cyprotex ADME-Tox Solutions - Evotec. Evotec.
  • Ames test - Wikipedia. Wikipedia.
  • Ames Test and Genotoxicity Testing. Nelson Labs.
  • Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. (2020, November 12). Spectroscopy Online.
  • Understanding the Classification of Potentially Mutagenic Impurities as per ICH M7 Guidelines. (2024, September 18). Veeprho.
  • Coupling Mass Detection with UV to Improve Method Sensitivity for Esters of Benzenesulfonic Acid in Analysis of Genotoxic Impurities. Waters Corporation.
  • ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. (2014, September 24). European Medicines Agency (EMA).
  • Role of ICH M7 in Impurities Assessment. (2024, September 20). Freyr Solutions.
  • Trace-level analysis of genotoxic sulfonate ester impurities in teneligliptin by GC-MS. (2022, November 5). Journal of Applied Pharmaceutical Science, 12(11), 163-171.
  • assessment and control of dna reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). (2023, April 3). International Council for Harmonisation (ICH).
  • ICH M7: A Guide to Mutagenic Impurity Assessment Software. (2025, October 14). IntuitionLabs.
  • Determination of sulfonate ester genotoxic impurities in imatinib mesylate by gas chromatography with mass spectrometry. (2025, October 22). Journal of Separation Science.
  • Analytical Assessment of Genotoxic Impurities in Pharmaceuticals by Gas Chromatographic Techniques. (2019, May 11). Research and Reviews: Journal of Pharmaceutical Analysis, 8(1).
  • Analytical Methods. Ministry of Food and Drug Safety.
  • In silico prediction of genotoxicity. (2017, August 15). PubMed.
  • In Vivo Genotoxicity of EMS: Statistical Assessment of the Dose Response Curves. (2009, November 12). PubMed.
  • In Silico Mutagenicity and Toxicology Predictions. (2024, August 28). PozeSCAF.
  • Evaluation of genotoxicity of ethyl methanesulfonate (EMS) using human lymphocytes. (2025, August 5). ResearchGate.
  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. Toxicology Research (RSC Publishing).
  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. PMC.
  • Literature review on the genotoxicity, reproductive toxicity, and carcinogenicity of ethyl methanesulfonate. (2025, September 12). ResearchGate.
  • In silico prediction of chemical genotoxicity using machine learning methods and structural alerts. (2017, December 14). ResearchGate.
  • Effect of life stage and target tissue on dose-response assessment of ethyl methane sulfonate-induced genotoxicity. (2021, November 15). PubMed.
  • Contents Methods and materials. (2021, March 23). The Royal Society of Chemistry.
  • Assessment of Mutagenic Sensitivity and Lethal Dose of EMS in Papaya (Carica papaya L.) variety CO 7. ARCC Journals.
  • Development and validation of an LC-MS/MS method for determination of methanesulfonamide in human urine. (2009, July 15). PubMed.
  • (PDF) Low Level Determinations of Methyl Methanesulfonate and Ethyl Methanesulfonate Impurities in Emtricitabine Active Pharmaceutical Ingredient by LC/MS/MS Using Electrospray Ionization. (2025, August 10). ResearchGate.
  • Quick Method for the LC-MS/MS Analysis of Highly Polar Pesticides in Foods of Plant Origin involving a Common Extraction Step. EURL-Pesticides.

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Validation

A Comparative Guide to Validated Analytical Methods for Residual 2-(Oxolan-2-yl)ethyl Methanesulfonate

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of residual 2-(Oxolan-2-yl)ethyl methanesulfonate, a potential genotoxic impurity (PGI). As a sulfonate ester, this...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of validated analytical methodologies for the quantification of residual 2-(Oxolan-2-yl)ethyl methanesulfonate, a potential genotoxic impurity (PGI). As a sulfonate ester, this compound is subject to stringent regulatory control due to its potential to interact with DNA, posing a carcinogenic risk even at trace levels.[1][2][3] Regulatory bodies, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate that such impurities be controlled at or below a Threshold of Toxicological Concern (TTC), often set at 1.5 µg per day.[4][5][6][7] Consequently, the analytical methods employed must be highly sensitive, specific, and rigorously validated to ensure patient safety and regulatory compliance.

This document explores the two predominant analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to guide researchers and drug development professionals in selecting the most appropriate method for their needs.

Genotoxic_Impurity_Analysis_Workflow cluster_0 Phase 1: Assessment & Development cluster_1 Phase 2: Routine Application Risk_Assessment Impurity Profile & Risk Assessment (ICH M7) Method_Development Method Development (GC-MS or LC-MS/MS) Risk_Assessment->Method_Development Identify PGI Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Define Protocol Routine_Testing Routine API/Drug Product Testing Method_Validation->Routine_Testing Validated Method Data_Review Data Review & Release Routine_Testing->Data_Review Generate Data GC_MS_Workflow Sample_Prep 1. Sample Preparation (Dissolution/Extraction) Derivatization 2. Derivatization (e.g., with Pentafluorothiophenol) Sample_Prep->Derivatization Injection 3. GC Injection (Splitless Mode) Derivatization->Injection GC_Separation 4. GC Separation (Capillary Column) Injection->GC_Separation MS_Detection 5. MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis 6. Data Analysis (Quantification vs. Standard) MS_Detection->Data_Analysis LC_MS_MS_Workflow Sample_Prep 1. Sample Preparation (Dissolution & Filtration) Injection 2. LC Injection Sample_Prep->Injection LC_Separation 3. UPLC/HPLC Separation (e.g., C18 Column) Injection->LC_Separation Ionization 4. Ionization (Electrospray - ESI+) LC_Separation->Ionization MS_MS_Detection 5. MS/MS Detection (MRM Mode) Ionization->MS_MS_Detection Data_Analysis 6. Data Analysis (Quantification vs. Standard) MS_MS_Detection->Data_Analysis

Sources

Comparative

Technical Comparison Guide: FTIR Characterization of 2-(Oxolan-2-yl)ethyl Methanesulfonate vs. Structural Analogs

Executive Summary 2-(Oxolan-2-yl)ethyl methanesulfonate (also known as 2-(Tetrahydrofuran-2-yl)ethyl mesylate) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] As a sulf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-(Oxolan-2-yl)ethyl methanesulfonate (also known as 2-(Tetrahydrofuran-2-yl)ethyl mesylate) is a critical alkylating intermediate used in the synthesis of complex pharmaceutical scaffolds.[1] As a sulfonate ester, it carries inherent genotoxic potential (PGI), necessitating rigorous identity confirmation and residual monitoring.

This guide provides a technical comparison of the FTIR spectral characteristics of 2-(Oxolan-2-yl)ethyl methanesulfonate against its metabolic precursor, 2-(Tetrahydrofuran-2-yl)ethanol , and generic alkyl mesylates (e.g., EMS).[1] By focusing on the unique vibrational coupling of the oxolane ring with the sulfonate group, this document establishes a self-validating protocol for reaction monitoring and identity release.

Molecular Context & Theoretical Assignments

To accurately interpret the FTIR spectrum, we must deconstruct the molecule into its constituent "spectrophores." The molecule consists of a saturated five-membered ether ring (oxolane) linked by an ethyl chain to a methanesulfonate group.

Structural Segmentation
  • Zone A (Oxolane Ring): Characterized by ring strain and C-O-C cyclic ether stretching.

  • Zone B (Ethyl Linker): Acts as a vibrational insulator, exhibiting standard methylene (

    
    ) scissoring and wagging.
    
  • Zone C (Mesylate Group): The dominant infrared absorber, displaying intense

    
     and 
    
    
    
    stretching modes.
Predicted Vibrational Modes (Graphviz)[1]

VibrationalModes Mol 2-(Oxolan-2-yl)ethyl methanesulfonate Mesylate Mesylate Group (Sulfonate) Mol->Mesylate Ring Oxolane Ring (THF) Mol->Ring Linker Ethyl Linker Mol->Linker SO_Asym Asym S=O Stretch ~1350-1360 cm⁻¹ Mesylate->SO_Asym SO_Sym Sym S=O Stretch ~1170-1180 cm⁻¹ Mesylate->SO_Sym SOC_Ester S-O-C Ester Stretch ~900-1000 cm⁻¹ Mesylate->SOC_Ester COC_Ring C-O-C Ring Stretch ~1070-1100 cm⁻¹ Ring->COC_Ring

Figure 1: Deconstruction of vibrational modes contributing to the FTIR fingerprint.

Comparative Spectral Analysis

Comparison 1: Product vs. Precursor (Reaction Monitoring)

The most critical comparison for process chemists is distinguishing the product from the starting material, 2-(Tetrahydrofuran-2-yl)ethanol (CAS: 33606-34-7).[1]

Spectral FeaturePrecursor: 2-(Tetrahydrofuran-2-yl)ethanolProduct: 2-(Oxolan-2-yl)ethyl methanesulfonateDiagnostic Value
O-H Stretch Strong, Broad (3300–3500 cm⁻¹) Absent Primary Indicator of Reaction Completion.
S=O[1] Stretch AbsentStrong Doublet (~1350 & 1175 cm⁻¹)Confirms Mesylation.
C-O Stretch ~1050 cm⁻¹ (Primary Alcohol)Shifted/Merged into S-O-C regionSecondary confirmation.
Ring C-O-C ~1070–1100 cm⁻¹~1070–1100 cm⁻¹ (Unchanged)Internal Standard (Reference).

Insight: The complete disappearance of the broad O-H band at >3300 cm⁻¹ is the "Stop" signal for the mesylation reaction. If this band persists, unreacted alcohol remains.

Comparison 2: Product vs. Generic Alkyl Mesylates (Identity)

To distinguish this specific compound from other common mesylates (like Ethyl Methanesulfonate - EMS) during QC, focus on the "Fingerprint Region" (<1000 cm⁻¹).[1]

Spectral FeatureGeneric EMS (Ethyl Methanesulfonate)Target Product (Oxolane Analog)
Alkyl Chain Simple Ethyl (

)
Cyclic Ether + Ethyl Linker
Ring Breathing Absent~900–950 cm⁻¹ & ~600–700 cm⁻¹
C-O-C Ether AbsentStrong band ~1085 cm⁻¹

Insight: While both compounds show strong sulfonate peaks (1350/1175 cm⁻¹), only the target product will display the characteristic C-O-C ether stretch of the tetrahydrofuran ring overlapping with the sulfonate symmetric stretch region, often broadening the ~1080-1100 cm⁻¹ envelope.

Detailed Characteristic Peak Assignments

The following table synthesizes data from structural analogs and functional group theory to provide a predictive assignment for 2-(Oxolan-2-yl)ethyl methanesulfonate.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentNotes
2980 – 2850 MediumC-H Stretching (

)
Overlap of ring and chain CH₂.
1360 – 1350 Strong Asymmetric S=O[1] Stretch Characteristic of Sulfonates.
1310 – 1300 Medium

Deformation (on Sulfur)
Specific to Methanesulfonates.
1180 – 1170 Strong Symmetric S=O[1] Stretch Often the sharpest peak.
1090 – 1070 StrongC-O-C Ring Stretch (Antisymmetric)Characteristic of the Oxolane ring.
990 – 910 MediumS-O-C StretchLinkage between mesylate and ethyl group.
800 – 750 MediumC-S Stretch
530 – 520 Weak

Scissoring
Far IR region confirmation.

Experimental Protocol: Self-Validating ID System

Objective: Confirm identity and purity of 2-(Oxolan-2-yl)ethyl methanesulfonate oil.

Reagents & Equipment[2]
  • Instrument: FTIR Spectrometer (e.g., Bruker/Thermo/Agilent) with ATR accessory (Diamond or ZnSe crystal).

  • Resolution: 4 cm⁻¹.

  • Scans: 32 (Screening) or 64 (Final QC).

  • Reference: Polystyrene film (for wavelength calibration).

Step-by-Step Methodology
  • System Suitability:

    • Clean ATR crystal with isopropanol.

    • Collect background spectrum (air).

    • Validation: Ensure background

      
       peaks (2350 cm⁻¹) are minimized.
      
  • Sample Application:

    • Apply 1 drop (~10-20 µL) of the neat liquid product to the crystal.

    • Note: Ensure full coverage of the "bullseye" active area.

  • Data Acquisition:

    • Scan range: 4000 – 600 cm⁻¹.

    • Apply baseline correction if necessary.

  • Critical Evaluation (Pass/Fail Criteria):

    • Pass: Presence of doublet at ~1350/1175 cm⁻¹ AND presence of ether band ~1085 cm⁻¹.

    • Fail (Impurity): Visible broad hump >3300 cm⁻¹ (Residual Alcohol >1%).

    • Fail (Decomposition): Appearance of broad OH band ~2400-3000 cm⁻¹ (Methanesulfonic acid formation from hydrolysis).

Analytical Workflow (Graphviz)

QC_Workflow Sample Isolated Product (Liquid/Oil) ATR ATR-FTIR Analysis Sample->ATR Check1 Check 3300-3500 cm⁻¹ (OH Region) ATR->Check1 Check2 Check 1350 & 1175 cm⁻¹ (Sulfonate Region) Check1->Check2 No Peak (Pass) Reject Reprocess / Reject Check1->Reject Peak Present (Unreacted Alcohol) Decision Identity Confirmation Check2->Decision Peaks Present Check2->Reject Peaks Absent Release Release for Synthesis Decision->Release Pass QC

Figure 2: Logic flow for FTIR-based Quality Control of the target mesylate.

References

  • National Institute of Standards and Technology (NIST). Tetrahydrofuran Infrared Spectrum (Coblentz Society). NIST Chemistry WebBook, SRD 69.[2] Available at: [Link][1]

  • National Institutes of Health (NIH) - PubChem. Ethyl Methanesulfonate (Compound Summary).[1] PubChem CID 6113.[3] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • University of Dayton. Infrared spectra of furan, tetrahydrofuran, and methyl substituted derivatives. (Detailed assignment of oxolane ring vibrations). Available at: [Link][1]

Sources

Validation

Comparative Guide: LC-MS Identification of Degradation Products of 2-(Oxolan-2-yl)ethyl methanesulfonate

Executive Summary & Strategic Context 2-(Oxolan-2-yl)ethyl methanesulfonate (also known as 2-(tetrahydrofuran-2-yl)ethyl mesylate) is a reactive alkylating agent commonly employed as a synthetic intermediate in the manuf...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(Oxolan-2-yl)ethyl methanesulfonate (also known as 2-(tetrahydrofuran-2-yl)ethyl mesylate) is a reactive alkylating agent commonly employed as a synthetic intermediate in the manufacturing of complex APIs (e.g., halichondrin B analogues like Eribulin).

Under ICH M7 guidelines , alkyl mesylates are classified as Class 1 or 2 Potential Genotoxic Impurities (PGIs). Their high reactivity, which makes them useful in synthesis, also renders them susceptible to rapid degradation.

This guide compares analytical strategies for identifying its degradation products. It contrasts the limitations of standard Reverse-Phase (RP) methods against the superior specificity of HILIC-HRMS and Mixed-Mode chromatography, providing a validated framework for distinguishing "in-vial" degradation from "in-source" artifacts.

Degradation Chemistry & Pathway Analysis

To detect degradation, one must first predict the products. The instability of this molecule stems from two distinct moieties: the labile mesylate leaving group and the oxidizable tetrahydrofuran (THF) ring .

Primary Degradation Pathways
  • Hydrolysis (Dominant): The mesylate group (

    
    ) is displaced by water, yielding 2-(tetrahydrofuran-2-yl)ethanol  and Methanesulfonic Acid (MSA) .
    
  • Solvolysis (Method Artifact): In methanolic solutions, the mesylate is displaced by methoxide, forming the methyl ether derivative.

  • Ring Oxidation (Secondary): The THF ring is susceptible to radical oxidation (peroxide formation) at the

    
    -carbon, leading to ring opening or lactone formation (e.g., 
    
    
    
    -butyrolactone derivatives).
Visualization: Degradation Pathway

DegradationPathway Parent Parent Mesylate (MW ~194.2) Inter Reactive Carbocation Parent->Inter -MsO- MSA Methanesulfonic Acid (MW 96.1) Parent->MSA Leaving Group Alcohol 2-(Oxolan-2-yl)ethanol (MW 116.16) Inter->Alcohol +H2O (Hydrolysis) Ether Methyl Ether (Solvolysis Artifact) Inter->Ether +MeOH (Solvolysis) Lactone Lactone/Peroxides (Oxidative Stress) Alcohol->Lactone [O] Radical Oxidation

Figure 1: Proposed degradation pathways. Hydrolysis is the primary stability concern, while solvolysis and oxidation are condition-dependent.

Comparative Analysis of Analytical Methodologies

The challenge in analyzing this mixture is the polarity divergence: the parent is moderately non-polar, while the degradant (MSA) is highly polar and acidic.

Table 1: Performance Matrix of Separation Strategies
FeatureReverse Phase (C18) HILIC (Hydrophilic Interaction) Mixed-Mode (Anion Exchange/RP)
Parent Retention High (Good peak shape)Low (Elutes near void)Moderate
MSA Retention Fail (Elutes in dead volume)High (Excellent retention)High (Retained by ion exchange)
MS Sensitivity High (ESI+)Moderate (High organic load helps desolvation)Moderate
Suitability Routine Purity ChecksDegradation Profiling (Recommended) Complex Matrices
Major Risk False Negatives: MSA is often missed entirely.Matrix Effects: Sensitive to salt/buffer mismatch.Method Complexity
Critical Technical Insight: The "In-Source" Trap

A common error in mesylate analysis is In-Source Fragmentation .

  • Observation: You see the parent peak in the chromatogram, but the MS spectrum shows high abundance of the alcohol fragment (

    
    ) or the carbocation.
    
  • Differentiation: If the alcohol signal co-elutes perfectly with the parent, it is an in-source fragment, not a process impurity. If it has a distinct retention time, it is a real degradant.

Recommended Experimental Protocol (Gold Standard)

This protocol utilizes a HILIC-Q-TOF approach to ensure capture of both the non-polar parent and the polar acidic degradant.

A. Sample Preparation[1][2][3]
  • Diluent: Acetonitrile:Water (95:5 v/v). Avoid alcohols (MeOH/EtOH) to prevent artifactual solvolysis.

  • Concentration: 0.5 mg/mL (Trace analysis requires higher loading).

  • Stability: Analyze within 4 hours or store at 4°C.

B. LC-MS Conditions[1][2][4][5][6]
  • System: UHPLC coupled to Q-TOF (e.g., Agilent 6500 series or Thermo Q-Exactive).

  • Column: Waters BEH Amide or Phenomenex Luna HILIC (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0 (High pH favors ionization of MSA).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for parent)

    • 1-6 min: 95%

      
       50% B
      
    • 6-8 min: 50% B (Elution of polar degradants/MSA)

  • Flow Rate: 0.4 mL/min.

C. Mass Spectrometry Parameters
  • Source: ESI (Electrospray Ionization).[1][2][3][4][5][6]

  • Polarity Switching: Essential.

    • Positive Mode (+): Detects Parent (

      
      , m/z ~212) and Alcohol (
      
      
      
      , m/z 117).
    • Negative Mode (-): Detects MSA (

      
      , m/z 95).
      
  • Source Temp: < 300°C (Keep low to minimize thermal degradation).

Visualization: Method Decision Workflow

MethodWorkflow Start Start: Impurity Profiling Target Target Analyte? Start->Target ParentOnly Parent Only (Purity) Target->ParentOnly QC Release FullProfile Parent + Degradants (Stability) Target->FullProfile R&D / Stress Test C18 Method A: C18/RP (Acidic Mobile Phase) ParentOnly->C18 HILIC Method B: HILIC (Ammonium Acetate pH 9) FullProfile->HILIC Res1 Detects: Parent Misses: MSA C18->Res1 Res2 Detects: Parent, Alcohol, & MSA (Retained) HILIC->Res2

Figure 2: Decision tree for selecting the chromatographic mode based on analytical goals.

Data Interpretation & Troubleshooting

Identification of the Parent (2-(Oxolan-2-yl)ethyl methanesulfonate)
  • Theoretical Monoisotopic Mass: 194.0613 Da (

    
    ).
    
  • Observed Ions (ESI+):

    • 
       212.0951 
      
      
      
      (Dominant in ammonium buffer).
    • 
       217.0505 
      
      
      
      (Common adduct).
    • Note: Protonated molecular ion

      
       is often weak or unstable.
      
Identification of Degradant 1: 2-(Oxolan-2-yl)ethanol
  • Theoretical Mass: 116.0837 Da.

  • Observed Ions (ESI+):

    • 
       117.0910 
      
      
      
      .
    • 
       99.0804 
      
      
      
      (Water loss fragment).
  • Confirmation: Compare retention time with an authentic standard. If it co-elutes with the mesylate, it is an in-source fragment.

Identification of Degradant 2: Methanesulfonic Acid (MSA)
  • Theoretical Mass: 96.0216 Da.

  • Observed Ions (ESI-):

    • 
       94.9808 
      
      
      
      .
  • Critical Check: MSA is ubiquitous in labs. Run a blank to rule out system contamination.

References

  • ICH M7(R1). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[7]

  • Kakadiya, P. R., et al. (2011). "Low level determinations of methyl methanesulfonate and ethyl methanesulfonate impurities in emtricitabine active pharmaceutical ingredient by LC/MS/MS using electrospray ionization."[4][5] Journal of Pharmaceutical and Biomedical Analysis.

  • Teo, S. K., et al. "Practical Derivatization LC/MS Approach for Determination of Trace Level Alkyl Sulfonates." Journal of Pharmaceutical and Biomedical Analysis.
  • Dampc, M., et al. "Ionization and fragmentation of furan molecules by electron collisions." (Provides basis for THF ring fragmentation patterns).

Sources

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Method

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Feasible Synthetic Routes

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2-(Oxolan-2-yl)ethyl methanesulfonate
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2-(Oxolan-2-yl)ethyl methanesulfonate
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